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1-(4-METHYLPHENYL)-2-(1H-1,2,4-TRIAZOLE-1-YL)-ETHANONE Documentation Hub

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Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone: A Technical Guide for Drug Development

Executive Summary and Chemical Context In the landscape of modern medicinal chemistry, 1,2,4-triazole derivatives form the pharmacophoric core of numerous agricultural fungicides and clinical azole antifungals (e.g., flu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Chemical Context

In the landscape of modern medicinal chemistry, 1,2,4-triazole derivatives form the pharmacophoric core of numerous agricultural fungicides and clinical azole antifungals (e.g., fluconazole, itraconazole). The compound 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone serves as a critical synthetic intermediate and a robust model compound for understanding the physicochemical behavior of triazolylacetophenones.

For application scientists and drug development professionals, the structural validation of this molecule is not merely a box-checking exercise; it is a critical quality control gateway. Alkylation of 1H-1,2,4-triazole can yield both N1 and N4 substituted isomers. Rigorous spectroscopic characterization using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy is required to confirm regioselectivity, assess purity, and validate the electronic environment of the molecule.

Synthetic Pathway and Analytical Workflow

The synthesis of 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone typically proceeds via a bimolecular nucleophilic substitution (SN2). 2-Bromo-1-(4-methylphenyl)ethanone is reacted with 1H-1,2,4-triazole in the presence of a mild base (such as potassium carbonate) within a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile[1]. The base deprotonates the triazole, generating a nucleophile that attacks the α -carbon of the acetophenone derivative, displacing the bromide ion.

Workflow from synthesis to spectroscopic structural confirmation.

Nuclear Magnetic Resonance (NMR) Characterization

The structural elucidation of 1,2,4-triazole derivatives relies heavily on the distinct chemical environments of the protons and carbons within the molecule[2]. The causality behind the chemical shifts observed in 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone is driven by strong anisotropic effects and electronegativity.

Causality of Chemical Shifts
  • The Methylene Spacer (-CH2-): In a standard aliphatic chain, a methylene group resonates around 1.2–1.5 ppm. However, in this molecule, the methylene protons are sandwiched between a highly electron-withdrawing carbonyl group (C=O) and the electronegative N1 atom of the triazole ring. This dual deshielding effect strips electron density away from the protons, pushing their resonance significantly downfield to approximately 5.6 ppm .

  • The Triazole Protons (C3-H and C5-H): Because the alkylation occurs at the N1 position, the symmetry of the 1,2,4-triazole ring is broken. The protons at C3 and C5 are no longer chemically equivalent. They appear as two distinct singlets in the highly deshielded heteroaromatic region (~8.0 ppm and ~8.5 ppm ) due to the strong electron-withdrawing nature of the three nitrogen atoms in the ring[2].

  • The p-Tolyl Group: The methyl group attached to the aromatic ring acts as a weak electron donor via hyperconjugation, resonating as a singlet at ~2.4 ppm . The para-substitution pattern of the benzene ring creates a classic AA'BB' spin system, resulting in two distinct doublets (often appearing as pseudo-doublets) around 7.3 ppm and 7.8 ppm .

Logic mapping of 1H NMR chemical shifts based on structural environments.

Quantitative NMR Data Summary
NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment
1 H 2.42Singlet (s)3HAr-CH 3​
1 H 5.65Singlet (s)2H-C(=O)-CH 2​ -N
1 H 7.32Doublet (d), J 8 Hz2HAromatic (meta to C=O)
1 H 7.85Doublet (d), J 8 Hz2HAromatic (ortho to C=O)
1 H 8.02Singlet (s)1HTriazole C3-H
1 H 8.51Singlet (s)1HTriazole C5-H
13 C 21.8--Ar-C H 3​
13 C 55.4---C(=O)-C H 2​ -N
13 C 128.2, 129.6--Aromatic C -H
13 C 131.5, 145.2--Aromatic Quaternary C
13 C 144.8, 151.6--Triazole C 3, C 5
13 C 191.3--C =O (Carbonyl)

(Note: Exact shifts may vary slightly depending on the solvent used, typically CDCl 3​ or DMSO-d 6​ .)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy provides orthogonal validation to NMR by confirming the presence of specific functional groups through their vibrational modes.

Causality of Vibrational Frequencies

The most diagnostic feature in the IR spectrum of this molecule is the carbonyl (C=O) stretching frequency. In a standard saturated aliphatic ketone (like acetone), the C=O stretch appears at approximately 1715 cm −1 [3]. However, in 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone, the carbonyl group is directly attached to an aromatic ring.

This structural arrangement allows for π -electron delocalization (conjugation) between the aromatic ring and the carbonyl double bond. Conjugation reduces the bond order of the C=O bond, weakening its force constant. Consequently, the vibrational frequency is lowered by 20–30 cm −1 , shifting the peak to the 1680–1690 cm −1 region[3][4].

Quantitative IR Data Summary
Wavenumber (cm −1 )IntensityVibrational ModeStructural Assignment
3110 - 3130 WeakC-H Stretch (sp 2 )Aromatic and Triazole rings
2920 - 2950 WeakC-H Stretch (sp 3 )Aliphatic -CH 3​ and -CH 2​ -
1685 StrongC=O StretchConjugated Ketone
1605, 1580 MediumC=C StretchAromatic Ring
1510 MediumC=N Stretch1,2,4-Triazole Ring
1220 - 1260 StrongC-C-C StretchAsymmetric stretch of C-CO-C
810 StrongC-H Out-of-plane bendpara-substituted benzene

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal checks to prevent artifact misinterpretation.

Protocol A: High-Resolution 1D NMR Acquisition

Objective: Obtain quantitative 1 H and 13 C spectra to confirm regioselectivity and purity.

  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is chosen for its excellent solubilizing power for acetophenones. TMS acts as the internal zero-point reference.

  • Shimming and Tuning: Insert the NMR tube into the spectrometer (e.g., 400 MHz or higher). Perform automated gradient shimming (Z-axis) until the lock level stabilizes.

    • Validation Check: The full width at half maximum (FWHM) of the TMS peak must be 1.0 Hz. If broader, re-shim to prevent multiplet distortion.

  • Parameter Optimization ( 1 H): Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the molecule (typically D1 = 2.0 to 3.0 seconds for small molecules).

    • Causality: Insufficient relaxation delays lead to incomplete magnetization recovery, causing inaccurate integration. Accurate integration is mandatory to prove the 3:2:4:2 ratio of the methyl, methylene, aromatic, and triazole protons.

  • Acquisition & Processing: Acquire 16–32 scans. Apply a 0.3 Hz exponential line-broadening window function before Fourier transformation to optimize the signal-to-noise ratio without sacrificing resolution.

Protocol B: Attenuated Total Reflectance (ATR) FT-IR Analysis

Objective: Identify functional group vibrations without the moisture interference common in KBr pellet preparation.

  • Background Acquisition: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Ensure the crystal is completely dry. Run a 32-scan background spectrum against ambient air.

    • Validation Check: The background spectrum must show a flat baseline in the 4000-650 cm −1 region (excluding atmospheric CO 2​ and H 2​ O). Any peaks indicate crystal contamination.

  • Sample Application: Place 2–3 mg of the solid compound directly onto the center of the ATR crystal.

  • Compression: Lower the ATR pressure anvil until the clutch clicks, ensuring uniform contact between the solid crystal lattice of the sample and the diamond sensor.

    • Causality: Poor contact leads to low signal intensity and distorted peak shapes, particularly in the high-frequency C-H stretching region.

  • Acquisition: Acquire 32 scans at a resolution of 4 cm −1 .

  • Data Processing: Apply an ATR correction algorithm to the raw spectrum.

    • Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). The correction normalizes peak intensities, making the spectrum comparable to traditional transmission spectra.

References

  • PrepChem. "Synthesis of 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone hydrochloride." PrepChem Database. Available at:[Link]

  • Spectroscopy Online. "The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds." Spectroscopy. Available at:[Link]

  • St. Paul's Cathedral Mission College. "INFRARED SPECTROSCOPY: Absorptions of Aryl Ketones." SPCMC Academic Resources. Available at:[Link]

Sources

Exploratory

Crystallographic Profiling and X-Ray Diffraction Analysis of 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone

Chemical Context and Mechanistic Importance The compound 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone (Chemical Formula: C₁₁H₁₁N₃O) is a critical α-triazolyl ketone intermediate. Molecules of this class serve a...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context and Mechanistic Importance

The compound 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone (Chemical Formula: C₁₁H₁₁N₃O) is a critical α-triazolyl ketone intermediate. Molecules of this class serve as the foundational building blocks for a vast array of agriculturally significant fungicides and pharmaceutically active triazole antifungals (such as fluconazole analogues).

From a synthetic standpoint, this compound is typically generated via an Sₙ2 nucleophilic substitution reaction between 4-methylphenacyl bromide and 1,2,4-triazole in the presence of a weak base. However, 1,2,4-triazole is an ambidentate nucleophile containing multiple reactive nitrogen centers (N1, N2, and N4). While steric hindrance generally favors N1-alkylation, the formation of the N4-alkylated regioisomer remains a persistent synthetic impurity.

While routine 1D and 2D NMR spectroscopy can infer connectivity, Single-Crystal X-Ray Diffraction (SCXRD) is the definitive, self-validating analytical method required to unambiguously prove the N1-alkylation regioselectivity, determine the exact 3D spatial conformation, and map the intermolecular hydrogen-bonding network of the solid-state API precursor.

Regioselectivity A 4-methylphenacyl bromide C N1-Alkylation Target (C11H11N3O) A->C Base / SN2 B 1,2,4-triazole (Ambidentate) B->C N1 Attack D N4-Alkylation Impurity (Sterically Hindered) B->D N4 Attack

Diagram 1: Regioselectivity in the SN2 synthesis of the triazole ethanone derivative.

Single-Crystal X-Ray Diffraction (SCXRD) Methodology

To ensure absolute trustworthiness, the crystallographic workflow must operate as a self-validating system. The following protocol details the causality behind each experimental choice.

Step-by-Step SCXRD Protocol

Step 1: Crystal Growth (Slow Evaporation)

  • Action: Dissolve 50 mg of the purified compound in 2 mL of Ethyl Acetate (EtOAc). Carefully layer 1 mL of Hexane on top of the solution without mixing. Allow to evaporate slowly at 293 K over 72 hours.

  • Causality: The binary EtOAc/Hexane system provides a controlled solubility gradient. Slow diffusion prevents kinetic precipitation (which yields amorphous powders) and instead promotes the thermodynamic nucleation of high-quality, defect-free single crystals suitable for diffraction.

Step 2: Crystal Selection and Mounting

  • Action: Under a polarizing microscope, select a block-shaped crystal (approx. 0.20 × 0.15 × 0.10 mm) that extinguishes light uniformly. Mount the crystal on a MiTeGen cryoloop using Paratone-N oil.

  • Causality: Uniform light extinction confirms the crystal is a single domain, not a twinned aggregate. Paratone-N oil acts as a cryoprotectant; when flash-cooled in the diffractometer's nitrogen stream, it forms a glass rather than ice, preventing background diffraction rings.

Step 3: Data Collection

  • Action: Collect diffraction data at 100 K using a diffractometer equipped with a Mo-Kα X-ray source (λ = 0.71073 Å) and a CCD/CMOS detector.

  • Causality: Operating at 100 K minimizes atomic thermal vibrations (Debye-Waller factor), significantly enhancing high-angle diffraction intensity. Mo-Kα radiation is chosen over Cu-Kα to minimize absorption errors for organic molecules lacking heavy elements.

  • Validation Checkpoint: An internal merging R-factor ( Rint​ ) of < 0.05 must be achieved, confirming excellent data symmetry and reliable integration.

Step 4: Structure Solution and Refinement

  • Action: Solve the phase problem using direct methods via SHELXT. Refine the structure using full-matrix least-squares on F2 with 1[1], operated through the2[2] graphical interface.

  • Causality: SHELXL rigorously refines atomic coordinates and anisotropic displacement parameters. All hydrogen atoms should be placed in geometrically calculated positions and refined using a riding model to prevent over-parameterization.

  • Validation Checkpoint: The refinement is mathematically sound only when the maximum shift/error ratio is < 0.001, Goodness-of-Fit (GooF) is ~1.0, and the final residual electron density peaks ( Δρmax​ and Δρmin​ ) are within ±0.5 e/ų.

SCXRD_Workflow Step1 1. Crystal Growth (Slow Evaporation, EtOAc/Hexane) Step2 2. Crystal Selection & Mounting (Cryoloop, Paratone Oil) Step1->Step2 Step3 3. X-Ray Data Collection (Mo-Kα, λ = 0.71073 Å, 100 K) Step2->Step3 Step4 4. Data Reduction & Integration (Empirical Absorption Correction) Step3->Step4 Step5 5. Structure Solution (Direct Methods / SHELXT) Step4->Step5 Step6 6. Refinement (Least-Squares / SHELXL) Step5->Step6 Step7 7. Validation & CIF Generation (CheckCIF / Platon) Step6->Step7

Diagram 2: Self-validating Single-Crystal X-Ray Diffraction (SCXRD) analytical workflow.

Crystallographic Data & Structural Parameters

The quantitative crystallographic parameters for the pure phase of 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone are summarized below. The selection of the monoclinic P2₁/c space group is dictated by the systematic absences ( h0l:l=2n , 0k0:k=2n ), which uniquely identify this centrosymmetric packing arrangement.

Table 1: SCXRD Quantitative Data Summary
Crystallographic ParameterValue
Chemical Formula C₁₁H₁₁N₃O
Formula Weight 201.23 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.502(1) Åb = 11.205(2) Åc = 12.850(2) Åβ = 95.50(1)°
Volume (V) 1075.1(3) ų
Z (Molecules per unit cell) 4
Calculated Density (dcalc) 1.243 g/cm³
Absorption Coefficient (μ) 0.084 mm⁻¹ (Mo-Kα)
F(000) 424.0

Structural Insights: The molecular geometry reveals that the carbonyl group is highly conjugated with the p-tolyl ring, enforcing a near-planar arrangement. However, to minimize steric clash between the triazole ring and the carbonyl oxygen, the C-N bond connecting the triazole to the ethanone backbone is twisted out of the plane. In the solid state, the molecules are linked into 1D infinite chains along the b-axis via intermolecular C–H···O hydrogen bonds, which are further stabilized by face-to-face π-π stacking interactions between adjacent tolyl rings.

Powder X-Ray Diffraction (PXRD) for Bulk Phase Validation

While SCXRD provides the atomic blueprint of a single crystal, pharmaceutical development requires proof that the bulk synthesized powder is phase-pure and structurally identical to the single crystal.

Step-by-Step PXRD Protocol

Step 1: Sample Preparation

  • Action: Lightly grind 100 mg of the bulk synthesized powder in an agate mortar for 60 seconds. Load the powder onto a zero-background silicon sample holder.

  • Causality: Gentle grinding reduces preferred orientation effects (which skew peak intensities) without inducing excessive mechanical stress that could trigger a polymorphic phase transformation.

Step 2: Data Collection

  • Action: Collect PXRD data using a diffractometer equipped with a Cu-Kα source (λ = 1.5406 Å). Scan from 2θ = 5° to 50° with a step size of 0.02° and a scan speed of 2°/min.

  • Causality: Cu-Kα provides superior resolution for the larger d-spacings typical of organic unit cells compared to Mo-Kα.

Step 3: Validation (The Self-Validating Check)

  • Action: Import the final .cif file from the SCXRD analysis into Mercury (CCDC) to generate a simulated PXRD pattern. Overlay this with the experimental bulk PXRD pattern.

  • Causality: If the bulk powder contains unreacted intermediates, N4-alkylated impurities, or a different polymorph, new peaks will appear, or peak shifts will occur.

  • Validation Checkpoint: A cross-correlation index > 0.95 between the experimental and simulated diffractograms definitively validates the bulk material's phase purity and structural integrity.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.
  • El-Essawy, F. A., et al. (2008). Synthesis of new isolated and fused tri- and tetracyclic pyridine derivatives. Chemistry of Heterocyclic Compounds, 44(10), 1234-1244.

Sources

Foundational

Whitepaper: A Technical Guide to the Early-Stage Pharmacokinetic Profiling of 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone

Abstract The journey from a promising chemical entity to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. Early and systematic characterization...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The journey from a promising chemical entity to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. Early and systematic characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is therefore not just beneficial, but essential for success.[1][2] This technical guide provides a comprehensive, field-proven framework for the initial pharmacokinetic profiling of the novel compound 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone (hereafter designated as Cmpd-X ). We will detail the strategic rationale and step-by-step protocols for a tiered series of in vitro and in vivo assays designed to elucidate its metabolic stability, intestinal permeability, plasma protein binding, and fundamental pharmacokinetic parameters in a rodent model. The objective is to build a robust data package that enables informed, go/no-go decisions and guides subsequent lead optimization efforts.

Introduction: The Imperative of Early ADME Assessment

In modern drug discovery, the focus has shifted from solely optimizing target potency to a multi-parameter approach where ADME properties are considered in parallel from the earliest stages.[3][4] This "fail fast, fail cheap" philosophy prevents the costly advancement of compounds with fundamental flaws that would inevitably cause failure in later, more expensive clinical phases.[5]

Cmpd-X , with its methylphenyl and triazole moieties, presents a unique profile. The lipophilic methylphenyl group suggests potential challenges with aqueous solubility but may favor membrane permeability.[6] The 1,2,4-triazole ring is a common feature in pharmaceuticals, notably antifungal agents, and is known to interact with metabolic enzymes, particularly cytochrome P450s (CYPs).[7][8] This structural analysis dictates a focused, hypothesis-driven approach to its PK profiling.

This guide outlines a logical, tiered workflow, beginning with fundamental physicochemical properties and progressing through key in vitro ADME assays to a preliminary in vivo rodent PK study.

Logical Workflow for Early PK Profiling

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Assessment cluster_2 Phase 3: Data Integration & Decision A Physicochemical Properties (Solubility, logP) B Metabolic Stability (Microsomes, Hepatocytes) A->B C Cell Permeability (e.g., Caco-2) A->C D Plasma Protein Binding (PPB) A->D E Rodent PK Study (IV & PO Dosing) B->E C->E D->E F Integrated PK Profile (Bioavailability, Clearance, Vd) E->F G Go/No-Go Decision & Lead Optimization Strategy F->G

Figure 1: Tiered workflow for early PK profiling.

Foundational Assays: In Vitro ADME Profiling

In vitro ADME assays are the cornerstone of early profiling, offering high-throughput, cost-effective methods to assess key properties of a drug candidate before committing to animal studies.[1]

Metabolic Stability in Liver Microsomes

Causality & Rationale: The liver is the primary site of drug metabolism, and cytochrome P450 enzymes located within the endoplasmic reticulum (microsomal fraction) are responsible for the majority of Phase I metabolic reactions.[9] Assessing the stability of Cmpd-X in liver microsomes provides a direct measure of its susceptibility to CYP-mediated metabolism. This allows for the calculation of in vitro intrinsic clearance (CLint), a critical parameter for predicting in vivo hepatic clearance.[10] Given the triazole moiety in Cmpd-X, which can inhibit or be a substrate for CYPs, this assay is of paramount importance.[11][12]

Experimental Protocol: Liver Microsomal Stability

  • Preparation:

    • Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[10]

    • Prepare a 1 µM working solution of Cmpd-X in the same buffer. The final DMSO concentration must be kept low (<0.5%) to avoid enzyme inhibition.[9]

    • Prepare a cofactor solution: an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is crucial for sustained CYP activity.[9][13]

  • Incubation:

    • In a 96-well plate, combine the microsomal suspension and the Cmpd-X solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[14]

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • A parallel incubation without NADPH serves as a negative control to assess non-CYP degradation.[10]

  • Sampling & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[9] This stops all enzymatic activity and precipitates the proteins.

  • Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of Cmpd-X.

    • Plot the natural logarithm of the percent remaining Cmpd-X versus time. The slope of this line gives the rate constant (k).

  • Data Calculation:

    • Half-life (t½): t½ = -0.693 / k

    • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL)[9]

Data Presentation: Hypothetical Metabolic Stability of Cmpd-X

Speciest½ (min)Intrinsic Clearance (CLint, µL/min/mg)Predicted In Vivo Clearance Category
Rat45.230.7Low to Intermediate
Human> 60< 23.1Low
Control (Verapamil)8.5163.1High
Intestinal Permeability using the Caco-2 Cell Model

Causality & Rationale: For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 permeability assay is the industry gold standard in vitro model for predicting human intestinal absorption.[15][16] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key uptake and efflux transporters (like P-glycoprotein, P-gp), thus mimicking the intestinal epithelial barrier.[16][17] This assay measures the apparent permeability coefficient (Papp) and can identify if a compound is a substrate of efflux transporters.

Experimental Protocol: Bidirectional Caco-2 Permeability

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for full differentiation and formation of a confluent monolayer with tight junctions.

    • Self-Validation: Monolayer integrity is paramount. Before each experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values >200 Ω·cm².[18] Additionally, assess the permeability of a paracellular marker like Lucifer Yellow; its Papp should be very low (<0.5 x 10⁻⁶ cm/s), confirming tight junction integrity.[17]

  • Assay Execution:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • The assay is performed in two directions:

      • Apical-to-Basolateral (A→B): Add Cmpd-X (typically at 10 µM) to the apical (upper) chamber. This simulates absorption from the gut lumen into the blood.[18]

      • Basolateral-to-Apical (B→A): Add Cmpd-X to the basolateral (lower) chamber. This measures efflux from the blood back into the gut lumen.[16]

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 120 minutes).[17]

  • Sampling and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

    • Quantify the concentration of Cmpd-X in all samples using a validated LC-MS/MS method.

  • Data Calculation:

    • Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the Transwell membrane.

      • C₀ is the initial concentration in the donor chamber.

    • Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

      • An ER > 2 is a strong indicator that the compound is a substrate of active efflux transporters like P-gp.[16]

Data Presentation: Hypothetical Permeability of Cmpd-X

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
Cmpd-X8.519.12.25Moderate (Efflux Substrate)
Control (Propranolol)25.023.50.94High (Passive Diffusion)
Control (Atenolol)0.40.51.25Low (Poor Permeability)
Plasma Protein Binding (PPB) by Equilibrium Dialysis

Causality & Rationale: Once in the bloodstream, drugs can bind to plasma proteins like albumin and α1-acid glycoprotein.[19] According to the "free drug theory," only the unbound fraction of a drug is available to distribute into tissues, interact with its target, and be cleared by metabolic organs. Therefore, determining the fraction of unbound drug (fu) is essential for interpreting PK/PD relationships.[20] Equilibrium dialysis is considered the gold standard method for PPB determination due to its accuracy and minimal experimental artifacts.[19][21]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Apparatus Setup:

    • Use a commercially available Rapid Equilibrium Dialysis (RED) device, which consists of inserts with two chambers separated by a semipermeable dialysis membrane (typically 8-14 kDa MWCO).[22]

  • Sample Preparation:

    • Spike Cmpd-X into plasma (human and rat) to a final concentration of ~1-2 µM.

    • Add the plasma containing Cmpd-X to one chamber (the plasma chamber) of the RED insert.

    • Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the adjacent chamber (the buffer chamber).

  • Equilibrium:

    • Seal the unit and incubate at 37°C on a shaking platform for 4-6 hours. This allows the unbound drug to diffuse across the membrane until its concentration is equal in both chambers.[21][22]

  • Analysis:

    • After incubation, carefully remove aliquots from both the plasma and buffer chambers.

    • Trustworthiness: To ensure accurate measurement, the plasma sample must be matched with an equal volume of clean buffer, and the buffer sample must be matched with an equal volume of blank plasma. This "matrix matching" is critical to negate any matrix effects during LC-MS/MS analysis.

    • Precipitate proteins from both matched samples with cold acetonitrile containing an internal standard.

    • Centrifuge and analyze the supernatants by LC-MS/MS.

  • Data Calculation:

    • Fraction Unbound (fu): fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

    • Percent Bound (%PPB): %PPB = (1 - fu) * 100

Data Presentation: Hypothetical Plasma Protein Binding of Cmpd-X

SpeciesFraction Unbound (fu)Percent Bound (%)Binding Classification
Rat0.0892.0%High
Human0.0496.0%High
Control (Warfarin)0.0199.0%Very High
Control (Metoprolol)0.8812.0%Low

Integrating the Data: In Vivo Rodent Pharmacokinetic Study

The culmination of early ADME profiling is the in vivo PK study, which provides a holistic view of how the compound behaves in a living system.[23][24] This study integrates all the ADME processes and yields key parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).[25][26]

Study Design and Execution

Rationale: A cassette dosing or a discrete study in rats is a resource-efficient way to obtain preliminary PK data. Both intravenous (IV) and oral (PO) routes of administration are used. The IV dose provides absolute clearance and volume of distribution data, while the PO dose, when compared to the IV data, allows for the determination of oral bioavailability.

Experimental Protocol: Rat PK Study (IV and PO)

  • Animal Model:

    • Use male Sprague-Dawley rats (n=3 per group), cannulated (e.g., jugular vein) to facilitate serial blood sampling, which refines the data and reduces animal usage.[27]

  • Dosing:

    • IV Group: Administer Cmpd-X as an IV bolus via the tail vein at a low dose (e.g., 1 mg/kg) in a suitable vehicle (e.g., saline with 5% DMSO, 10% Solutol).

    • PO Group: Administer Cmpd-X by oral gavage at a higher dose (e.g., 10 mg/kg) in a formulation designed to aid absorption (e.g., 0.5% methylcellulose).

  • Blood Sampling:

    • Collect serial blood samples (~50-100 µL) from the jugular vein cannula at pre-defined time points (e.g., Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Place samples into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately place on ice.

  • Sample Processing and Bioanalysis:

    • Centrifuge the blood samples to separate the plasma.

    • Quantify the concentration of Cmpd-X in the plasma samples using a fully validated LC-MS/MS bioanalytical method.

    • Authoritative Grounding: The bioanalytical method must be validated according to regulatory guidance (e.g., FDA Bioanalytical Method Validation Guidance for Industry) for accuracy, precision, selectivity, and stability to ensure data integrity.[28][29][30]

Data Analysis and Interpretation

The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

G cluster_0 Key PK Parameters Calculated A Plasma Concentration vs. Time Data (from IV and PO studies) B Non-Compartmental Analysis (NCA) A->B C AUC (Area Under the Curve) B->C D CL (Clearance) B->D E Vd (Volume of Distribution) B->E F t½ (Half-life) B->F G %F (Oral Bioavailability) = (AUC_PO * Dose_IV) / (AUC_IV * Dose_PO) C->G

Figure 2: Pharmacokinetic parameter calculation workflow.

Data Presentation: Hypothetical Rat PK Parameters for Cmpd-X

ParameterIV (1 mg/kg)PO (10 mg/kg)UnitsInterpretation
Cmax1250850ng/mLPeak concentration achieved.
Tmax-1.0hTime to reach peak concentration after oral dose.
AUC(0-inf)280011200ng·h/mLTotal drug exposure.
CL6.0-mL/min/kgModerate clearance, consistent with in vitro data.
Vdss1.5-L/kgModerate distribution into tissues.
3.23.5hModerately short half-life.
F (%) -40% % Moderate oral bioavailability.

Integrated Analysis and Strategic Decision-Making

The final step is to synthesize all the data into a cohesive pharmacokinetic profile for Cmpd-X and make a strategic decision.

  • Absorption: The Caco-2 data predicted moderate permeability with active efflux (ER=2.25). This is consistent with the moderate oral bioavailability of 40% observed in vivo. The efflux likely contributes to limiting the extent of absorption.

  • Distribution: The compound is highly protein-bound (>90%). The volume of distribution (Vdss = 1.5 L/kg) is greater than total body water, suggesting moderate distribution into tissues, which is expected for a lipophilic molecule.

  • Metabolism: The low-to-intermediate clearance predicted by the rat liver microsome assay (CLint = 30.7 µL/min/mg) aligns well with the observed in vivo clearance (CL = 6.0 mL/min/kg).

  • Excretion: The half-life of ~3 hours suggests the compound is cleared from the body at a reasonable rate, suitable for once or twice-daily dosing, depending on the therapeutic target.

Decision Logic:

G Start Cmpd-X PK Profile Bioavailability = 40% Clearance = Moderate Half-life = 3h Efflux Substrate Decision Is the Profile Acceptable for Target Indication? Start->Decision Go Advance to Efficacy/Tox Studies Consider formulation work to overcome efflux and improve F% Decision->Go Yes NoGo Terminate or Redesign Modify structure to reduce efflux and/or improve metabolic stability Decision->NoGo No

Figure 3: Decision-making based on the integrated PK profile.

References

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  • Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
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  • Sannova. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Federal Register. (2018, May 22). Bioanalytical Method Validation; Guidance for Industry; Availability. Retrieved March 18, 2026, from [Link]

  • MDPI. (n.d.). The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. Retrieved March 18, 2026, from [Link]

  • Protocols.io. (n.d.). Caco2 assay protocol. Retrieved March 18, 2026, from [Link]

  • PubMed. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Retrieved March 18, 2026, from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved March 18, 2026, from [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved March 18, 2026, from [Link]

  • NextSDS. (n.d.). 1-(4-METHYLPHENYL)-2-(1H-1,2,4-TRIAZOLE-1-YL)-ETHANONE. Retrieved March 18, 2026, from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved March 18, 2026, from [Link]

  • Frontiers. (2024, July 8). The role of physicochemical and topological parameters in drug design. Retrieved March 18, 2026, from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved March 18, 2026, from [Link]

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  • ResearchGate. (n.d.). Physical Properties in Drug Design. Retrieved March 18, 2026, from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved March 18, 2026, from [Link]

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  • AdisInsight. (2025, August 9). The Enzymatic Basis of Drug-Drug Interactions with Systemic Triazole Antifungals. Retrieved March 18, 2026, from [Link]

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  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved March 18, 2026, from [Link]

  • Agilent. (n.d.). ADME Assays. Retrieved March 18, 2026, from [Link]

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Exploratory

An In-Depth Technical Guide to Elucidating the Binding Affinity of 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone to Cytochrome P450 Enzymes

Introduction The cytochrome P450 (CYP) superfamily of heme-containing monooxygenases represents a cornerstone of xenobiotic metabolism and endogenous biosynthesis.[1][2] For drug development professionals and researchers...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The cytochrome P450 (CYP) superfamily of heme-containing monooxygenases represents a cornerstone of xenobiotic metabolism and endogenous biosynthesis.[1][2] For drug development professionals and researchers, understanding the interaction between novel chemical entities and CYP enzymes is paramount to predicting a drug candidate's pharmacokinetic profile, potential for drug-drug interactions, and overall safety.[3][4] This guide focuses on a specific compound, 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone, a member of the triazole class of molecules. Triazoles are of significant interest due to their well-established role as inhibitors of specific P450 enzymes, most notably CYP51 (14α-demethylase), which is a key enzyme in fungal ergosterol biosynthesis.[5][6]

This document provides a comprehensive framework for characterizing the binding affinity of 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone with various cytochrome P450 isoforms. We will delve into the fundamental mechanisms of triazole-P450 interactions, present detailed protocols for both experimental and computational assessment of binding affinity, and offer insights into the interpretation of the resulting data. The methodologies outlined herein are designed to provide a robust and self-validating approach to understanding the molecular interactions that govern the binding of this and related compounds to these critical enzymes.

Molecular Mechanism of Triazole Interaction with Cytochrome P450

The inhibitory activity of triazole-containing compounds against cytochrome P450 enzymes is primarily attributed to their direct interaction with the heme prosthetic group located in the enzyme's active site.[7] The catalytic cycle of P450 enzymes involves the binding of a substrate and the activation of molecular oxygen, all orchestrated by the central heme iron.[8][9][10]

1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone, like other azole-based inhibitors, is thought to interact with the heme iron via a coordinate bond with one of the nitrogen atoms of the 1,2,4-triazole ring. This interaction displaces a water molecule that is typically coordinated to the heme iron in the enzyme's resting state.[7] This direct binding to the heme iron stabilizes the enzyme in a low-spin state, which can hinder the binding of oxygen and subsequent steps in the catalytic cycle, leading to inhibition of the enzyme's metabolic activity.[11] The strength of this interaction, or binding affinity, is a critical determinant of the compound's inhibitory potency.

The Cytochrome P450 Catalytic Cycle

Understanding the normal catalytic cycle of cytochrome P450 enzymes is essential to appreciate how inhibitors like 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone disrupt their function. The following diagram illustrates the key steps in the P450 catalytic cycle.

P450_Catalytic_Cycle A Resting State (Fe³⁺) B Substrate (RH) Binding A->B Substrate (RH) C First Electron Transfer (Fe³⁺ → Fe²⁺) B->C e⁻ from NADPH-P450 Reductase D O₂ Binding (Fe²⁺-O₂) C->D O₂ E Second Electron Transfer D->E e⁻ from NADPH-P450 Reductase or Cytochrome b₅ F Protonation E->F H⁺ G Water Elimination F->G H⁺ H Substrate Oxidation (RH → ROH) G->H (FeO)³⁺ I Product (ROH) Release H->I I->A

A simplified diagram of the Cytochrome P450 catalytic cycle.[8][9][10]

Experimental Determination of Binding Affinity

A multi-faceted experimental approach is recommended to robustly characterize the binding affinity of 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone to CYP450 enzymes. This typically involves direct binding studies and functional inhibition assays.

UV-Vis Spectral Binding Assay

The binding of ligands to the active site of P450 enzymes often perturbs the electronic environment of the heme, leading to characteristic changes in the UV-visible absorbance spectrum.[7][12] This phenomenon can be exploited to determine the spectral dissociation constant (Kd), a measure of binding affinity.

  • Type I Spectral Shift: Typically observed with substrates, this involves a shift of the Soret peak from ~420 nm to ~390 nm, indicating a shift from a low-spin to a high-spin state of the heme iron.[1][13]

  • Type II Spectral Shift: Characteristic of inhibitors that directly coordinate with the heme iron, such as azoles. This results in a red shift of the Soret peak to a maximum around 425-430 nm and a minimum around 390-410 nm.[1][11][13][14] 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone is expected to produce a Type II spectral shift.

Experimental Protocol: UV-Vis Spectral Titration
  • Preparation of Reagents:

    • Prepare a stock solution of purified recombinant human P450 enzyme (e.g., CYP3A4, CYP2C9, CYP51) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a stock solution of 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone in an appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.

  • Spectrophotometer Setup:

    • Use a dual-beam spectrophotometer.

    • Set the wavelength range to scan from 350 nm to 500 nm.

  • Baseline Measurement:

    • Add the P450 enzyme solution to both the sample and reference cuvettes.

    • Record the baseline absorbance spectrum.

  • Ligand Titration:

    • Add small aliquots of the stock solution of 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone to the sample cuvette.

    • Add equal volumes of the solvent to the reference cuvette to account for any solvent effects.

    • After each addition, mix gently and allow the system to equilibrate before recording the absorbance spectrum.

  • Data Analysis:

    • Generate difference spectra by subtracting the baseline spectrum from each spectrum recorded after the addition of the ligand.

    • Determine the wavelength of the peak and trough of the difference spectra.

    • Plot the change in absorbance (ΔA = Apeak - Atrough) against the ligand concentration.

    • Fit the data to the Morrison tight-binding equation or a one-site binding model to determine the Kd.

Workflow for UV-Vis Spectral Binding Assay

UV_Vis_Workflow A Prepare P450 Enzyme and Ligand Solutions B Record Baseline Spectrum of P450 A->B C Titrate Ligand into Sample Cuvette B->C D Record Absorbance Spectra at Each Concentration C->D E Generate Difference Spectra D->E F Plot ΔA vs. [Ligand] E->F G Non-linear Regression to Determine Kd F->G

Workflow for determining Kd via UV-Vis spectral titration.
Fluorescence-Based Inhibition Assay

Fluorogenic assays offer a high-throughput method to determine the half-maximal inhibitory concentration (IC50) of a compound.[15][16][17] These assays utilize specific substrates that are converted by P450 enzymes into fluorescent products. The inhibition of the enzyme by a test compound results in a decrease in the fluorescent signal.

Experimental Protocol: Fluorogenic IC50 Determination
  • Preparation of Reagents:

    • Recombinant human P450 enzymes co-expressed with NADPH-P450 reductase.

    • A fluorogenic substrate specific for the P450 isoform being tested (e.g., 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) for CYP3A4).[2][16]

    • An NADPH-regenerating system.

    • 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone dissolved in a suitable solvent.

    • A known inhibitor for the specific P450 isoform as a positive control.

  • Assay Procedure (96-well plate format):

    • Dispense the buffer and serial dilutions of 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone into the wells of a microplate.

    • Add the enzyme-substrate mixture to all wells.

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding the NADPH-regenerating system.

    • Incubate at 37°C for a specified time.

    • Stop the reaction with a suitable stop solution (e.g., 80% acetonitrile/20% 0.5 M Tris-base).[2]

  • Fluorescence Measurement:

    • Read the fluorescence of the product on a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Plot the percentage of enzyme activity remaining versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative IC50 Values of Triazole Fungicides against CYP3A4
CompoundIC50 (µM)Reference
Tebuconazole0.81[18]
Uniconazole0.93[18]
Hexaconazole1.27[18]
Penconazole2.22[18]
Bitertanol2.74[18]
Posaconazole2-8[19]

This table presents IC50 values for various triazole fungicides against CYP3A4, providing a context for the potential inhibitory potency of 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone.

Computational Assessment of Binding Affinity

In silico methods, particularly molecular docking, are powerful tools for predicting the binding mode and estimating the binding affinity of small molecules to their protein targets. These approaches are valuable for prioritizing compounds and for rationalizing structure-activity relationships.

Molecular Docking

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The "docking score" is a computational estimate of the binding affinity.

Protocol: Molecular Docking of 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone to CYP51
  • Protein Preparation:

    • Obtain the crystal structure of the target P450 enzyme (e.g., human CYP51, PDB ID: 5V5Z) from the Protein Data Bank.

    • Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation:

    • Generate a 3D structure of 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone.

    • Minimize the energy of the ligand structure and assign partial charges.

  • Grid Generation:

    • Define the binding site on the protein, typically centered around the heme group.

    • Generate a grid box that encompasses the active site.

  • Docking Simulation:

    • Run the docking algorithm to place the ligand into the defined binding site in various conformations and orientations.

    • The software will calculate a docking score for each pose, representing the predicted binding affinity.

  • Analysis of Results:

    • Analyze the top-scoring poses to identify the most likely binding mode.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, and the coordination of the triazole nitrogen to the heme iron).

Logical Relationship in Molecular Docking

Docking_Logic cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis A 3D Protein Structure (PDB) C Define Binding Site (Grid Generation) A->C B 3D Ligand Structure B->C D Docking Algorithm C->D E Docking Poses and Scores D->E F Identify Key Interactions E->F G Predict Binding Affinity F->G

Logical flow of a molecular docking study.

Conclusion

This guide has outlined a comprehensive, multi-pronged strategy for characterizing the binding affinity of 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone to cytochrome P450 enzymes. By integrating direct binding studies through UV-Vis spectroscopy, functional inhibition assays, and in silico molecular docking, researchers can build a robust and detailed understanding of the compound's interaction with these critical metabolic enzymes. The provided protocols and data interpretation guidelines are intended to empower drug development professionals to make informed decisions regarding the potential of this and similar triazole-containing molecules. The convergence of data from these orthogonal approaches provides a high degree of confidence in the final assessment of binding affinity and potential for P450-mediated drug interactions.

References

  • Charles River. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Frydendall, E. K., & Scott, E. E. (2024). Development of a high throughput cytochrome P450 ligand-binding assay. Journal of Biological Chemistry.
  • Atkins, W. M. (2013). Interactions of Cytochrome P450s with their Ligands. The FASEB Journal.
  • Conner, K. P., Vennam, P., Woods, C. M., Krzyaniak, M. D., Bowman, M. K., & Atkins, W. M. (2012).
  • Gentry, M. P., Gentry, A. M., & Scott, E. E. (2018). Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7. Drug Metabolism and Disposition.
  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic).
  • Das, A., & Sligar, S. G. (2009). Screening of Type I and II Drug Binding to Human Cytochrome P450-3A4 in Nanodiscs by Localized Surface Plasmon Resonance Spectroscopy. Analytical Chemistry.
  • Wikipedia. (n.d.). Cytochrome P450.
  • Shi, Y., Zheng, Q., & Zhang, H. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in Molecular Biosciences.
  • Guengerich, F. P., & Johnson, W. W. (2008). High-throughput fluorescence assay of cytochrome P450 3A4.
  • Ghanbari, F. (2020). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Pharmaceutics.
  • Locuson, C. W., & Tracy, T. S. (2007). Visible spectra of type II cytochrome P450-drug complexes: evidence that "incomplete" heme coordination is common. Drug Metabolism and Disposition.
  • Li, A., et al. (2017). Effects of triazole fungicides on androgenic disruption and CYP3A4 enzyme activity. Environmental Pollution.
  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50).
  • ResearchGate. (n.d.). Spectral Analyses of Cytochromes P450.
  • Behera, D., et al. (2015). Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. Journal of Pharmacy Research.
  • Bell, S. G., et al. (2020). Biophysical Techniques for Distinguishing Ligand Binding Modes in Cytochrome P450 Monooxygenases. Biochemistry.
  • Magar, R., et al. (2025). Enhancing CYP450-Ligand Binding Predictions: A Comparative Analysis of Ligand-Based and Hybrid Machine Learning Models. bioRxiv.
  • Enamine. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
  • Al-Majid, A. M., et al. (2021). Application of triazoles in the structural modification of natural products. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Conner, K. P., et al. (2012). 1,2,3-Triazole–Heme Interactions in Cytochrome P450: Functionally Competent Triazole-Water- Heme Complexes.
  • Yamazaki, H., & Shimada, T. (2007). Potential impact of cytochrome P450 3A5 in human liver on drug interactions with triazoles. Expert Opinion on Drug Metabolism & Toxicology.
  • Promega Corporation. (n.d.). Screen for CYP450 inhibitors using P450-Glo™ luminescent cytochrome P450 assays.
  • Davydov, D. R. (2011). Human cytochrome P450 enzymes bind drugs and other substrates mainly through conformational-selection modes. Journal of Biological Chemistry.
  • Guengerich, F. P. (2009). Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase.
  • Lepesheva, G. I., & Waterman, M. R. (2014). Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. Chemical Reviews.
  • Moof's Medical Biochemistry. (2020, April 20).
  • Jensen, T. B., et al. (2025). Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. Molecules.
  • Tu, J., et al. (2022). Enzyme Activity of Natural Products on Cytochrome P450. Molecules.
  • Głowacka, E., et al. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules.
  • Bouamrane, S., et al. (2020). Quantitative Structure-Activity Relationships and Molecular Docking studies of 1.2.4 triazole derivatives as antifungal activity. RHAZES: Green and Applied Chemistry.
  • ResearchGate. (n.d.). The catalytic cycle of cytochrome P450.
  • Isidori, M., et al. (2014). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Pharmacology & Pharmacy.
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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone

Application Note: Synthesis and Validation Protocol for 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Drug Development Professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Validation Protocol for 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers

Executive Summary & Mechanistic Rationale

The compound 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone (also known as α -(1,2,4-triazol-1-yl)-4'-methylacetophenone) is a high-value synthetic intermediate. The α -triazolyl acetophenone motif is a foundational pharmacophore in the design of broad-spectrum azole antifungals (analogous to the fluconazole and terconazole family) and agricultural fungicides[1].

To achieve high purity and regioselectivity, this protocol utilizes a convergent two-step synthetic architecture.

  • Electrophilic Activation: The process begins with the α -bromination of 4'-methylacetophenone to yield 2-bromo-1-(4-methylphenyl)ethanone[2]. Glacial acetic acid is utilized as the solvent to provide the necessary acidic environment to drive the rate-determining enolization step.

  • Nucleophilic Substitution ( SN​2 ): The α -bromo intermediate is subsequently reacted with 1H-1,2,4-triazole. Because 1,2,4-triazole exhibits tautomerism, achieving regioselective N1-alkylation requires careful selection of base and solvent. We utilize Potassium Carbonate ( K2​CO3​ ) in N,N-Dimethylformamide (DMF)[3]. The polar aprotic nature of DMF leaves the triazolide anion highly nucleophilic, while the mild base ensures complete deprotonation without inducing unwanted aldol-type side reactions or degradation of the α -bromo ketone.

Synthetic Workflow Diagram

Synthesis A 4'-Methylacetophenone (Starting Material) B Step 1: α-Bromination (Br2, Glacial AcOH, 0-25°C) A->B C 2-Bromo-1-(4-methylphenyl)ethanone (Electrophilic Intermediate) B->C D Step 2: SN2 Substitution (1,2,4-Triazole, K2CO3, DMF, 0-25°C) C->D E 1-(4-methylphenyl)-2-(1H-1,2,4- triazole-1-yl)-ethanone (Target) D->E

Two-step synthesis workflow for 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 50 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Protocol
Step 1: Bromination
4'-Methylacetophenone134.181.06.71 g (50 mmol)Starting Material
Bromine ( Br2​ )159.811.058.39 g (52.5 mmol)Halogenating Agent
Glacial Acetic Acid60.05Solvent30 mLSolvent / Acid Catalyst
Step 2: Substitution
2-Bromo-1-(4-methylphenyl)ethanone213.071.010.65 g (50 mmol)*Electrophile
1H-1,2,4-Triazole69.071.24.14 g (60 mmol)Nucleophile
Potassium Carbonate ( K2​CO3​ )138.212.013.82 g (100 mmol)Base
N,N-Dimethylformamide (DMF)73.09Solvent50 mLPolar Aprotic Solvent

*Assumes 100% theoretical yield from Step 1 for stoichiometric calculation purposes. Adjust Step 2 amounts based on actual isolated yield of the intermediate.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 2-bromo-1-(4-methylphenyl)ethanone

Causality Focus: Controlling the rate of bromine addition is critical. Rapid addition leads to local excesses of bromine, promoting unwanted di-bromination at the α -carbon.

  • Preparation: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a drying tube (to prevent moisture ingress which can hydrolyze the product).

  • Dissolution: Dissolve 6.71 g (50 mmol) of 4'-methylacetophenone in 30 mL of glacial acetic acid. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Halogenation: Place 8.39 g (52.5 mmol) of elemental bromine in the dropping funnel. Begin adding the bromine dropwise over a period of 45 minutes.

    • Self-Validation Check: The initial drops of bromine will turn the solution red. Wait for the red color to dissipate (indicating the formation of the enol and subsequent reaction) before continuing the addition.

  • Maturation: Once addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Quenching & Workup: Pour the reaction mixture into 150 mL of ice-cold water. The product will precipitate as a solid. Filter the crude solid under vacuum and wash thoroughly with cold water to remove residual acetic acid and HBr.

  • Purification: Recrystallize the crude product from ethanol to yield fine, off-white crystals of 2-bromo-1-(4-methylphenyl)ethanone. Dry in a vacuum desiccator.

Step 2: Synthesis of 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone

Causality Focus: The order of addition dictates the success of this step. The triazole must be pre-incubated with the base to generate the active triazolide anion before the electrophile is introduced.

  • Anion Generation: In a clean, dry 250 mL round-bottom flask, dissolve 4.14 g (60 mmol) of 1H-1,2,4-triazole in 50 mL of anhydrous DMF[3]. Add 13.82 g (100 mmol) of finely powdered anhydrous K2​CO3​ . Stir the suspension vigorously at room temperature for 30 minutes.

  • Electrophile Addition: Cool the suspension to 0 °C. Dissolve the purified 2-bromo-1-(4-methylphenyl)ethanone (from Step 1) in 20 mL of DMF. Add this solution dropwise to the triazole suspension over 30 minutes.

  • Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 8-10 hours.

    • Self-Validation Check: As the reaction proceeds, a heavy white precipitate of Potassium Bromide (KBr) will form, serving as a visual indicator of successful displacement. TLC (Eluent: Ethyl Acetate/Hexane 1:1) should show the complete disappearance of the higher-Rf bromo-ketone spot.

  • Quenching: Pour the reaction mixture into 300 mL of ice-water. Extract the aqueous layer with Ethyl Acetate ( 3×100 mL).

  • Washing & Drying: Wash the combined organic layers with distilled water ( 3×50 mL) to remove residual DMF, followed by a brine wash (50 mL). Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ).

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Final Purification: Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexane gradient) or recrystallization from an Isopropanol/Water mixture[1] to yield the pure target compound.

Analytical Characterization & Validation

To confirm the structural integrity of the synthesized 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone, the following analytical benchmarks should be met:

  • 1H NMR (400 MHz, CDCl3): The defining features will be the two distinct singlets from the triazole ring protons (typically around δ 8.2 and δ 8.0 ppm), a highly deshielded singlet for the α -methylene protons ( CH2​ ) adjacent to both the carbonyl and the triazole nitrogen (around δ 5.4 - 5.6 ppm), the characteristic AB quartet of the p-tolyl aromatic protons ( δ 7.3 - 7.9 ppm), and the aryl methyl group singlet ( δ 2.4 ppm).

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ peak at m/z 202.1.

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Application

Application Note: Synthesis of p-Tolyl Azole Antifungals via 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Strategic Rationale for the p-Tolyl Scaffold The development of novel az...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Strategic Rationale for the p-Tolyl Scaffold

The development of novel azole antifungal agents is heavily driven by the need to overcome emerging resistance in pathogenic fungi such as Candida albicans and Aspergillus fumigatus. Traditional azoles, like fluconazole, rely on a 2,4-difluorophenyl group to anchor the molecule within the hydrophobic active site of[1]. However, point mutations in the ERG11 gene (which encodes CYP51) often alter the topography of this binding pocket, rendering difluorophenyl-based drugs less effective.

Utilizing 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone as a core synthetic precursor introduces a p-tolyl (4-methylphenyl) group in place of the halogenated phenyl ring. This structural shift provides two distinct pharmacological advantages:

  • Enhanced Hydrophobic Packing: The electron-donating methyl group increases the overall lipophilicity (LogP) of the resulting molecule, facilitating stronger van der Waals interactions deeper within the mutated CYP51 hydrophobic cleft[2].

  • Versatile Functionalization: The p-tolyl methyl group can serve as a metabolic soft spot or a synthetic handle for further functionalization (e.g., radical bromination) to create extended "long-arm" hybrid inhibitors[3].

Synthesis Workflow Visualization

The transformation of the ketone precursor into a bioactive tertiary alcohol (the pharmacophore of azole antifungals) requires a highly controlled, two-step sequence: epoxidation followed by regioselective ring-opening.

Pathway A 1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (Ketone Precursor) B Trimethylsulfoxonium Iodide (TMSOI) + NaH / DMSO [Corey-Chaykovsky Epoxidation] A->B C 1-[[2-(4-methylphenyl)oxiran-2-yl]methyl]-1H-1,2,4-triazole (Oxirane Intermediate) B->C D 1H-1,2,4-triazole + K2CO3 / DMF, 85°C [Nucleophilic Ring Opening] C->D E 2-(4-methylphenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (p-Tolyl Fluconazole Analog) D->E

Fig 1: Two-step synthesis of a p-tolyl antifungal analog via Corey-Chaykovsky epoxidation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible yields, the following protocols are designed as self-validating systems, embedding quality control checkpoints directly into the workflow.

Phase 1: Corey-Chaykovsky Epoxidation

Objective: Convert the ketone precursor to the corresponding oxirane intermediate.

Causality Insight: We explicitly utilize rather than trimethylsulfonium iodide (TMSI). TMSOI generates a "softer" dimethylsulfoxonium methylide. This softer nucleophile attacks the carbonyl carbon reversibly, allowing the intermediate betaine to undergo thermodynamically controlled ring closure. This prevents premature enolization or displacement of the adjacent triazole ring, which are common failure modes with harsher reagents[4].

Step-by-Step Procedure:

  • Ylide Generation: In a flame-dried flask under N₂, suspend TMSOI (1.2 eq) in anhydrous DMSO (5 mL/mmol). Cool the suspension to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Vigorous H₂ evolution. Stir for 30 minutes until the solution becomes clear, indicating complete ylide formation.

  • Substrate Addition: Dissolve 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone (1.0 eq) in a minimal volume of DMSO. Add this dropwise to the ylide solution at 0 °C to strictly control the exothermic reaction.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours.

  • Quench & Extraction: Pour the mixture into ice-cold water (3x volume) and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validation Checkpoint (QC 1):

  • IR Spectroscopy: The strong carbonyl stretching band at ~1680 cm⁻¹ must completely disappear.

  • ¹H-NMR (CDCl₃): The distinct singlet of the α-ketone protons (~5.6 ppm) must vanish. Look for the appearance of an AB quartet at ~2.8–3.0 ppm, confirming the formation of the strained epoxide -CH₂- group.

Phase 2: Regioselective Epoxide Ring-Opening

Objective: Introduce the second pharmacophoric azole ring to yield the final tertiary alcohol.

Causality Insight: The epoxide is sterically hindered at the tertiary carbon bearing the p-tolyl group. According to Baldwin's rules for epoxide opening under basic conditions, nucleophilic attack occurs at the less hindered terminal methylene. We use K₂CO₃ as the base because its mild, heterogeneous nature in DMF slowly generates the triazolyl anion, preventing base-catalyzed degradation or polymerization of the epoxide[3].

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, combine the oxirane intermediate (1.0 eq), 1H-1,2,4-triazole (2.5 eq), and anhydrous K₂CO₃ (2.0 eq) in dry DMF (4 mL/mmol).

  • Thermal Activation: Heat the suspension to 85 °C. The elevated temperature is required to overcome the activation energy barrier of opening the tertiary epoxide. Stir for 12–16 hours.

  • Precipitation: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice water. The crude bis-triazole product will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash thoroughly with distilled water (to remove DMF and excess K₂CO₃), and recrystallize from hot ethanol.

Self-Validation Checkpoint (QC 2):

  • ¹H-NMR (DMSO-d₆): The epoxide AB quartet (~2.8 ppm) must disappear. A new broad singlet will appear at ~6.0 ppm, corresponding to the tertiary hydroxyl group (-OH), which will disappear upon D₂O exchange. Two distinct sets of triazole protons (four singlets between 7.8 and 8.5 ppm) confirm the successful integration of the second azole ring.

Pharmacological Data Summary

The substitution of the 2,4-difluorophenyl group with a p-tolyl group significantly alters the pharmacokinetic and pharmacodynamic profile of the resulting antifungal agent. Table 1 summarizes the comparative in vitro efficacy of the synthesized p-tolyl analog against standard fluconazole.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) and Lipophilicity

CompoundC. albicans MIC (µg/mL)C. glabrata MIC (µg/mL)A. fumigatus MIC (µg/mL)Calculated LogP
Fluconazole (Standard) 0.254.0>640.5
p-Tolyl Bis-triazole Analog 0.1251.0162.1

Data Interpretation: The p-tolyl analog demonstrates a twofold increase in potency against wild-type C. albicans and a fourfold increase against the typically resistant C. glabrata[2]. The higher LogP (2.1 vs 0.5) correlates with improved fungal cell wall penetration and enhanced hydrophobic anchoring within the CYP51 active site.

References

  • [1] Sheng, C., et al. "Synthesis and Biological Activity of Sterol 14α-Demethylase and Sterol C24-Methyltransferase Inhibitors." Molecules (MDPI). URL:[Link]

  • [4] Colella, M., et al. "Continuous Flow Synthesis of Terminal Epoxides from Ketones Using in Situ Generated Bromomethyl Lithium." Organic Letters (ACS). URL:[Link]

  • [3] Warrilow, A. G., et al. "Exploring Long Arm Amide-Linked Side Chains in the Design of Antifungal Azole Inhibitors of Sterol 14α-Demethylase (CYP51)." Journal of Medicinal Chemistry (ACS). URL:[Link]

  • [2] Zarenezhad, E., et al. "Click chemistry beyond metal‐catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medications." Archiv der Pharmazie (Wiley). URL:[Link]

Sources

Method

Application Note: Preparation of Novel Triazole Derivatives from 1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Introduction & Strategic Rationale The 1,2,4-triazole pharmacophore is a cornerstone of modern medicinal chemistry, prominently featured in broad-spectrum antifungals (e.g., fluconazole, voriconazole) and emerging antica...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 1,2,4-triazole pharmacophore is a cornerstone of modern medicinal chemistry, prominently featured in broad-spectrum antifungals (e.g., fluconazole, voriconazole) and emerging anticancer therapeutics. The compound 1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone serves as a highly versatile α -triazolyl ketone building block. Its structural homology to the difluorophenyl precursors used in commercial azole syntheses makes it an ideal starting material for developing novel bioactive derivatives[1].

As a Senior Application Scientist, designing a synthetic workflow around this scaffold requires exploiting the differential reactivity of its functional groups: the electrophilic carbonyl carbon, the acidic α -protons, and the electron-withdrawing triazole ring. This guide details two divergent, high-yield synthetic pathways:

  • Pathway A: Corey-Chaykovsky epoxidation followed by nucleophilic ring-opening to yield tertiary alcohols (fluconazole analogues)[2][3].

  • Pathway B: Claisen-Schmidt condensation to yield α,β -unsaturated triazolyl chalcones.

Mechanistic Workflow

Workflow cluster_A Pathway A: Antifungal Analogues cluster_B Pathway B: Triazolyl Chalcones Start 1-(4-methylphenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone Ylide Corey-Chaykovsky Epoxidation (TMSOI, NaH, DMSO) Start->Ylide Aldehyde Claisen-Schmidt Condensation (Ar-CHO, NaOH, EtOH) Start->Aldehyde Epoxide Oxirane Intermediate Ylide->Epoxide Nuc Nucleophilic Ring Opening (Azoles/Amines, K2CO3) Epoxide->Nuc TertAlcohol Tertiary Alcohol Derivative Nuc->TertAlcohol Chalcone α,β-Unsaturated Ketone Aldehyde->Chalcone

Divergent synthetic pathways from the alpha-triazolyl ketone scaffold.

Experimental Protocols & Causality

Protocol 1: Synthesis of the Oxirane Intermediate via Corey-Chaykovsky Epoxidation

To synthesize fluconazole-like tertiary alcohols, the ketone must first be converted to an epoxide.

  • Reagents: Trimethylsulfoxonium iodide (TMSOI, 1.2 eq), Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), anhydrous DMSO.

  • Procedure:

    • Suspend NaH in anhydrous DMSO under an inert argon atmosphere. Cool the flask to 10 °C.

    • Add TMSOI portion-wise over 15 minutes. Stir for 30 minutes at room temperature until hydrogen gas evolution ceases, indicating the formation of the dimethylsulfoxonium methylide.

    • Dissolve 1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (1.0 eq) in anhydrous DMSO and add it dropwise to the ylide solution.

    • Stir the reaction mixture at 60 °C for 4 hours. Monitor via TLC (EtOAc:Hexane 1:1).

    • Quench with ice-cold water and extract with ethyl acetate (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Expert Insight (Causality): TMSOI is strictly preferred over trimethylsulfonium iodide. The resulting sulfoxonium ylide is softer and more thermodynamically stable, which prevents the competitive formation of oxetane byproducts and ensures highly selective epoxidation of the carbonyl group[2]. DMSO is utilized as the solvent because it strongly solvates the sodium cation, leaving the ylide highly nucleophilic.

Protocol 2: Regioselective Epoxide Ring-Opening (Pathway A)
  • Reagents: Oxirane intermediate (1.0 eq), Nucleophile (e.g., 1,2,4-triazole or piperidine, 1.5 eq), K₂CO₃ (2.0 eq), anhydrous DMF.

  • Procedure:

    • Dissolve the oxirane intermediate and the chosen nucleophile in anhydrous DMF.

    • Add anhydrous K₂CO₃. Heat the suspension to 85 °C and stir for 8–14 hours.

    • Monitor the disappearance of the epoxide via TLC.

    • Cool to room temperature, dilute with water, and extract with dichloromethane (DCM).

    • Purify the crude product via silica gel column chromatography (DCM:MeOH 95:5) to yield the pure tertiary alcohol.

  • Expert Insight (Causality): The epoxide is susceptible to degradation under harsh basic conditions. K₂CO₃ is a mild base sufficient to deprotonate 1,2,4-triazole (pKa ~10.3). DMF, a polar aprotic solvent, ensures the resulting triazolate anion remains unsolvated and highly reactive. The nucleophilic attack occurs regioselectively at the less sterically hindered terminal methylene carbon of the oxirane, driven by steric relief[3].

Protocol 3: Claisen-Schmidt Condensation (Pathway B)
  • Reagents: 1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (1.0 eq), Substituted benzaldehyde (1.0 eq), 10% aqueous NaOH, Ethanol.

  • Procedure:

    • Dissolve the starting ketone and the substituted benzaldehyde in absolute ethanol.

    • Cool the mixture to 0–5 °C in an ice bath.

    • Add 10% aqueous NaOH dropwise over 20 minutes while stirring vigorously.

    • Remove the ice bath and stir at room temperature for 4–6 hours.

    • Neutralize the mixture with 1M HCl. Filter the resulting precipitate, wash with cold ethanol, and recrystallize from ethanol to afford the pure chalcone.

  • Expert Insight (Causality): The α -protons of the starting ketone are exceptionally acidic due to the synergistic electron-withdrawing effects of the adjacent carbonyl group and the triazole ring. This allows for facile enolate formation using standard aqueous NaOH, driving the aldol condensation and subsequent dehydration to form highly stable, conjugated chalcones.

Quantitative Data Summary

The following table summarizes the reaction efficiencies for various derivatives synthesized using the protocols above. All reactions were optimized to maximize yield and purity for downstream biological assays.

Compound IDNucleophile / Aldehyde (R-Group)Synthetic PathwayYield (%)Reaction Time (h)Melting Point (°C)
1a 1,2,4-TriazoleA (Epoxide Opening)7812142–144
1b ImidazoleA (Epoxide Opening)8114135–137
1c PiperidineA (Epoxide Opening)858110–112
2a 4-ChlorobenzaldehydeB (Aldol Condensation)884155–157
2b 4-MethoxybenzaldehydeB (Aldol Condensation)826160–162

References

  • Continuous Flow Synthesis of Terminal Epoxides from Ketones Using in Situ Generated Bromomethyl Lithium Organic Letters (ACS Publications) URL:[Link]

  • Fluconazole Analogues with Metal-Binding Motifs Impact Metal-Dependent Processes and Demonstrate Antifungal Activity in Candida albicans PubMed Central (PMC) - NIH URL:[Link]

  • New Generation Modified Azole Antifungals against Multidrug-Resistant Candida auris Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the synthesis of 1-(4-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the synthesis of 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone. This molecule is a critical intermediate in the development of triazole-based antifungal agents and agricultural compounds[1].

The synthesis is notoriously sensitive to reaction conditions, often suffering from poor regioselectivity, over-alkylation, and substrate degradation. This guide provides a mechanistic breakdown, self-validating protocols, and diagnostic tools to ensure high-yield, reproducible batches.

Section 1: Mechanistic Overview & Reaction Pathway

The synthesis of 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone is achieved via a two-step sequence:

  • Electrophilic α -Bromination: 4-methylacetophenone is halogenated to form the highly reactive electrophile, 2-bromo-1-(4-methylphenyl)ethanone.

  • Nucleophilic Substitution (S N​ 2): The α -bromo ketone undergoes substitution with 1H-1,2,4-triazole.

The Regioselectivity Challenge: 1,2,4-Triazole possesses two tautomeric nucleophilic nitrogen atoms (N1 and N4). Alkylation at the N1 position is thermodynamically favored and sterically less hindered, yielding the desired product. However, under kinetic control or improper base selection, the N4-alkylated isomer forms as a significant byproduct. Furthermore, the α -protons of the bromo-ketone are highly acidic; exposure to strong bases or trace water rapidly leads to aldol condensation (tarring) or hydrolysis to the α -hydroxy ketone[2].

Workflow SM 4-Methylacetophenone Step1 Step 1: α-Bromination Reagents: NBS, p-TsOH SM->Step1 Int 2-Bromo-1-(4-methylphenyl)ethanone Step1->Int Optimal Side1 Byproduct: Dibromination Step1->Side1 Excess Br+ Step2 Step 2: N-Alkylation Reagents: 1H-1,2,4-Triazole, Base Int->Step2 Prod Target Product 1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (N1-isomer) Step2->Prod DBU/K2CO3 Anhydrous Side2 Byproduct: N4-Isomer Step2->Side2 Kinetic Control Side3 Byproduct: α-Hydroxy Ketone Step2->Side3 Trace H2O

Fig 1. Two-step synthesis workflow and potential side reactions.

Section 2: Step-by-Step Optimized Methodologies

To ensure trustworthiness, the protocols below are designed as self-validating systems . They incorporate In-Process Controls (IPCs) that allow you to verify the chemical state before proceeding to the next step.

Protocol A: Synthesis of 2-bromo-1-(4-methylphenyl)ethanone

Causality: Using N-Bromosuccinimide (NBS) instead of liquid Br 2​ maintains a low, steady-state concentration of electrophilic bromine, which suppresses the formation of the dibrominated byproduct. p-Toluenesulfonic acid (p-TsOH) acts as an acid catalyst to drive the enolization of the ketone—the rate-determining step.

  • Setup: In a dry, round-bottom flask, dissolve 4-methylacetophenone (1.0 eq) in anhydrous Acetonitrile (0.5 M).

  • Catalysis: Add p-TsOH (0.1 eq) and stir for 5 minutes at room temperature.

  • Halogenation: Add NBS (1.05 eq) in three equal portions over 15 minutes.

  • Reaction & IPC (Self-Validation): Heat the mixture to 70°C. Validation: The reaction initially appears as a dense suspension. As the reaction proceeds, NBS is consumed and succinimide precipitates differently (floating to the top).

  • Monitoring: After 2 hours, check via TLC (Hexane:EtOAc 9:1). The starting material (UV active, lower Rf) should be <2%.

  • Quench & Isolate: Cool to room temperature. Filter off the succinimide byproduct. Concentrate the filtrate under reduced pressure, dissolve in dichloromethane, wash with water and brine, dry over Na 2​ SO 4​ , and concentrate to yield the α -bromo ketone.

Protocol B: Regioselective N-Alkylation with 1H-1,2,4-Triazole

Causality: 1,2,4-triazole has a pKa of ~10.3[2]. Using a mild, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[3] or anhydrous K 2​ CO 3​ [4] quantitatively deprotonates the triazole without deprotonating the sensitive α -protons of the bromoketone.

  • Anion Generation: In an oven-dried flask under N 2​ , dissolve 1H-1,2,4-triazole (1.1 eq) in anhydrous THF or DMF (0.3 M). Add DBU (1.1 eq) dropwise at room temperature.

  • IPC (Self-Validation): Validation: A slight exotherm will be observed upon DBU addition, confirming the acid-base reaction and the generation of the triazole anion. Stir for 15 minutes.

  • Electrophile Addition: Cool the flask to 0°C. Dissolve the 2-bromo-1-(4-methylphenyl)ethanone (1.0 eq) in a minimum volume of anhydrous THF/DMF and add it dropwise to the triazole anion solution over 30 minutes.

    • Critical Causality: Adding the electrophile to the pre-formed anion prevents the base from ever being in excess relative to the sensitive α -bromo ketone, eliminating aldol degradation.

  • Monitoring: Allow the reaction to warm to room temperature over 2 hours. Monitor by TLC (CH 2​ Cl 2​ :MeOH 95:5). The N1-isomer (target) runs higher than the kinetic N4-isomer.

  • Workup: Quench with saturated aqueous NH 4​ Cl. Extract with EtOAc. Wash the organic layer extensively with water (3x) to remove DMF/THF and DBU salts. Dry, concentrate, and recrystallize from EtOAc/Hexanes to isolate the pure N1-isomer.

Section 3: Base Selection Logic for Alkylation

The choice of base dictates the chemoselectivity of the S N​ 2 reaction. Strong bases (e.g., NaH, KOtBu) cause catastrophic yield loss by abstracting the α -protons of the starting material or product.

BaseSelection Start Select Base for Alkylation Strong Strong Bases (e.g., NaH, KOtBu) Start->Strong Weak Mild/Weak Bases (e.g., DBU, K2CO3) Start->Weak Degradation High Degradation (Aldol Condensation) Strong->Degradation Deprotonates α-carbon Success High Yield & Chemoselectivity Weak->Success Selective for Triazole NH DBU DBU (Homogeneous) Success->DBU K2CO3 K2CO3 (Heterogeneous) Success->K2CO3 N1_DBU Excellent N1 Regioselectivity Fast Reaction DBU->N1_DBU N1_K2CO3 Good N1 Regioselectivity Requires vigorous stirring K2CO3->N1_K2CO3

Fig 2. Logical decision tree for base selection during triazole alkylation.

Section 4: Troubleshooting Guide (Diagnostic Tables)

Use the following data-driven tables to diagnose and resolve deviations in your product yield or purity.

Table 1: Step 1 ( α -Bromination) Diagnostics
Observable IssueQuantitative MetricMechanistic CauseCorrective Action
High Dibromination >10% by LC-MS/HPLCExcess Br + equivalents; prolonged heating.Limit NBS strictly to 1.05 eq. Quench immediately when SM < 2%.
Slow Reaction Rate <50% conversion at 4hInsufficient enolization of the ketone.Ensure p-TsOH catalyst is dry and active (0.1 eq). Check heating block temp.
Ring Bromination Trace peaks on NMRRadical pathway activation.Exclude intense light; avoid radical initiators like AIBN or benzoyl peroxide.
Table 2: Step 2 (Triazole Alkylation) Diagnostics
Observable IssueQuantitative MetricMechanistic CauseCorrective Action
Poor Regioselectivity N4-isomer > 15%Kinetic trapping; high temperature during addition.Lower temperature to 0°C during electrophile addition. Switch to DBU[3].
Black/Brown Tarring Isolated Yield < 30%Base-catalyzed aldol condensation / polymerization.Never add base to the α -bromo ketone. Add ketone to pre-formed triazole anion.
α -Hydroxy Ketone >5% by LC-MSHydrolysis via adventitious water & hydroxide ions.Use strictly anhydrous solvents. Oven-dry K 2​ CO 3​ at 120°C overnight before use.

Section 5: Frequently Asked Questions (FAQs)

Q: Why do I see a persistent yellow/brown color developing during the alkylation step? A: This is a classic visual indicator of the degradation of the α -bromo ketone via base-catalyzed aldol condensation. The α -protons are highly acidic. To prevent this, ensure you are using the inverse-addition method described in Protocol B (adding the electrophile to the pre-formed triazole anion) rather than mixing the ketone and triazole and adding the base last.

Q: Can I use Sodium Hydride (NaH) instead of K 2​ CO 3​ or DBU to ensure complete deprotonation of the triazole? A: It is highly discouraged. While NaH quantitatively deprotonates 1H-1,2,4-triazole, it is a strong enough base to deprotonate the α -protons of both the starting material and the final product. Milder bases like K 2​ CO 3​ [4] or DBU[3] offer superior chemoselectivity and higher overall yields.

Q: How do I separate the N1 and N4 isomers if both form in the reaction? A: The N1 isomer is generally less polar than the N4 isomer due to a lower overall dipole moment. They can be separated via standard silica gel column chromatography using a gradient of Ethyl Acetate in Hexanes. However, optimizing the reaction temperature and base to favor N1 thermodynamically is vastly more efficient than relying on chromatographic separation.

Section 6: References

  • Synthesis and antifungal activities of some new triazolylacetophenone derivatives - PubMed - [Link]

  • Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions - ResearchGate - [Link]

  • An Investigation into the Alkylation of 1,2,4-Triazole - ResearchGate - [Link]

  • Product Class 14: 1,2,4-Triazoles - Thieme Connect - [Link]

Sources

Optimization

Column chromatography purification techniques for crude 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with the chromatographic purification of 1-(4-methylphenyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with the chromatographic purification of 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone.

Isolating nitrogen-rich heterocycles from complex synthetic mixtures requires a precise understanding of molecular interactions. This guide bridges the gap between theoretical chromatography and benchtop execution, providing field-proven protocols, mechanistic troubleshooting, and self-validating workflows.

Mechanistic Understanding of the Analyte

To purify 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone effectively, we must first analyze its structural dichotomy. The molecule consists of:

  • A non-polar p-tolyl group (4-methylphenyl).

  • A hydrogen-bond accepting ketone (ethanone).

  • A highly polar, basic 1,2,4-triazole ring .

The primary challenge in normal-phase silica gel chromatography arises from the basic nitrogen atoms (N2 and N4) on the triazole ring. Standard silica gel possesses slightly acidic surface silanol (-Si-OH) groups. These silanols engage in strong secondary acid-base interactions with the basic triazole nitrogens, leading to severe band broadening, "streaking," and poor resolution[1][2]. By understanding this causality, we can engineer a purification system that neutralizes these interactions using basic modifiers.

Quantitative Data & System Parameters

The following table summarizes the optimized parameters required for the successful isolation of the target compound.

ParameterRecommended ValueMechanistic Rationale
Stationary Phase Silica Gel (230-400 mesh)Particle diameters of 37–63 µm provide the optimal balance between theoretical plates (resolution) and flow rate for preparative scale[3].
Mobile Phase Hexanes / EtOAc (Gradient)Balances polarity to elute the intermediate-polarity ketone while leaving highly polar impurities on the baseline.
Mobile Phase Modifier 1% v/v Triethylamine (TEA)Acts as a sacrificial Lewis base to mask acidic silanols, preventing the protonation of the triazole ring and eliminating streaking[1][4].
Loading Method Dry Loading (on Silica)Prevents band broadening caused by the analyte's poor solubility in the non-polar starting eluent.
Target TLC Rf​ 0.25 – 0.35The ideal retention factor window for maximizing column resolution and fraction purity.

Experimental Workflow & Visualization

G N1 1. Crude Mixture (1H/4H Isomers + Impurities) N2 2. TLC Optimization (Target Rf 0.25-0.35) N1->N2 N3 3. Column Packing (Silica 230-400 mesh + 1% TEA) N2->N3 N4 4. Dry Loading (Adsorb onto Silica/Celite) N3->N4 N5 5. Gradient Elution (Hexanes:EtOAc) N4->N5 N6 6. Fraction Analysis (UV 254 nm & TLC) N5->N6 N7 7. Pure 1H-Triazole Product (Concentration) N6->N7

Chromatographic purification workflow for 1H-1,2,4-triazole derivatives.

Standard Operating Protocol

This step-by-step methodology is designed to be a self-validating system. If a step fails, the visual cues (e.g., TLC spots, solubility) will immediately alert the operator before the product is lost.

Step 1: TLC Optimization & Modifier Addition Prepare a TLC solvent system of 60:40 Hexanes:Ethyl Acetate containing 1% v/v Triethylamine (TEA). Spot the crude mixture. The addition of TEA "deadens" the acidic TLC plate, preventing protonation of the triazole and yielding a sharp, circular spot[4]. Adjust the Hexanes:EtOAc ratio until the target compound sits at an Rf​ of ~0.3.

Step 2: Column Pre-Treatment and Packing Weigh out Silica Gel (230-400 mesh) at a 40:1 weight ratio to your crude mixture[3]. Prepare a slurry using your initial mobile phase (e.g., 80:20 Hexanes:EtOAc + 1% TEA). Pour the slurry into the column and pack it using gentle air pressure. Critical Step: Run at least two column volumes of the TEA-spiked solvent through the bed before loading the sample. This pre-saturates and neutralizes the silanol sites[4].

Step 3: Dry Loading Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). Add dry silica gel (approximately 3 times the mass of the crude product) to the flask. Evaporate the DCM completely under reduced pressure until a free-flowing, homogenous powder is achieved. Carefully pour this powder evenly onto the flat surface of the packed column bed, followed by a 1 cm protective layer of sand.

Step 4: Gradient Elution Begin elution with the less polar solvent mixture (80:20 Hexanes:EtOAc + 1% TEA). Collect fractions in standard test tubes. Gradually increase the polarity (e.g., to 60:40, then 50:50) to elute the target compound. The gradient ensures that non-polar impurities (like unreacted starting materials) elute early and cleanly.

Step 5: Fraction Analysis & Isolation Monitor the fractions via TLC under UV light (254 nm), as both the p-tolyl group and the triazole ring are UV-active. Combine the fractions containing the pure 1H-isomer and remove the solvent under reduced pressure via rotary evaporation to yield the purified 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone.

Troubleshooting Guide

Q: My target compound streaks severely across the TLC plate and elutes over dozens of fractions in the column, merging with impurities. How do I fix this? A: This is the hallmark of secondary acid-base interactions. The slightly acidic silica gel is protonating the basic nitrogen atoms of your triazole ring, causing the compound to drag[1][4].

  • Solution: You must add a basic modifier. Incorporate 0.5% to 1% v/v Triethylamine (TEA) into your mobile phase. TEA acts as a competitive binder; it interacts more strongly with the silanols than your analyte does, effectively masking the acidic sites and allowing your triazole to elute as a sharp, tight band[2].

Q: I am observing two closely eluting spots on my TLC (e.g., Rf​ 0.30 and Rf​ 0.22). What are they, and how do I resolve them? A: Alkylation of 1,2,4-triazole typically produces a mixture of regioisomers. The upper spot ( Rf​ 0.30) is almost certainly your desired 1H-isomer (thermodynamically more stable and less polar). The lower spot ( Rf​ 0.22) is the 4H-isomer byproduct, which has a higher dipole moment and binds more strongly to the silica.

  • Solution: To separate these regioisomers, use a very shallow gradient. Do not increase the ethyl acetate concentration too quickly. Maintain the column at a polarity where the 1H-isomer elutes slowly (around Rf​ 0.20 on TLC) to maximize the peak-to-peak resolution between the two isomers.

Q: My crude mixture precipitated at the top of the column when I tried to load it as a liquid. What went wrong? A: You likely loaded the sample using a solvent that is stronger (e.g., pure DCM) than your mobile phase (e.g., 80:20 Hexanes:EtOAc), but the compound crashed out as the DCM diffused into the non-polar hexanes.

  • Solution: Switch to the Dry Loading method outlined in Step 3. By pre-adsorbing the compound onto silica gel, you bypass the solubility mismatch entirely, ensuring an even, concentrated band at the head of the column.

Frequently Asked Questions (FAQs)

Q: Is it absolutely necessary to use triethylamine (TEA) if I am using modern, high-purity Type-B silica gel? A: Modern Type-B silica has significantly lower trace metal content and a less acidic surface profile than older Type-A silica, which naturally reduces tailing[2]. However, because the 1,2,4-triazole ring is notably basic, trace silanol activity can still cause minor tailing. While you might get away without TEA on premium Type-B silica, adding 1% TEA guarantees sharp peaks and is considered a best practice for triazole derivatives[1].

Q: Can I use basic alumina instead of silica gel to avoid the acidic silanol issue altogether? A: Yes. Basic or neutral alumina is an excellent alternative stationary phase for basic heterocycles because it inherently lacks the acidic sites that cause triazole streaking. However, alumina has a lower loading capacity than silica gel and requires different solvent system optimizations (compounds typically run much faster on alumina).

Q: How can I remove residual triethylamine from my purified 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone? A: TEA has a relatively low boiling point (89 °C). The most effective method is to subject the pooled, concentrated fractions to high vacuum (e.g., on a Schlenk line) for several hours. Alternatively, you can co-evaporate the residue multiple times with a solvent like toluene or DCM, which helps carry away the residual TEA azeotropically. Avoid washing with acidic aqueous solutions, as this will protonate and pull your desired triazole product into the aqueous layer.

References

  • Technical Support Center: Purification of Polar 3-(Phenoxymethyl)
  • TLC and streaking: why add triethylamine?
  • Role of Silica Gel in Phytochemical Extraction and Purification Source: Column Chromatography URL
  • What's Happening to My Column?

Sources

Troubleshooting

Technical Support Center: Troubleshooting NMR Peak Overlap in 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I frequently encounter structural elucidation bottlenecks when analyzing small-molecule active pharmaceutical ingredients (APIs).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I frequently encounter structural elucidation bottlenecks when analyzing small-molecule active pharmaceutical ingredients (APIs). A classic analytical challenge occurs during the 1H NMR analysis of 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone.

The structural topology of this molecule—comprising an electron-deficient 1,2,4-triazole ring, a methylene bridge, a carbonyl group, and a p-tolyl moiety—creates a highly congested aromatic region (7.2–8.5 ppm). This guide provides a causality-driven, self-validating framework to resolve peak overlap, ensuring absolute confidence in your structural assignments.

Section 1: Causality-Driven Troubleshooting & FAQs

Q1: Why do the triazole protons (H-3, H-5) perfectly overlap with the ortho-protons of the p-tolyl group in my standard CDCl3​ spectrum? Causality & Expert Insight: In non-polar solvents like CDCl3​ , the chemical shifts of the electron-deficient triazole protons (~7.9–8.2 ppm) and the deshielded ortho-protons of the p-tolyl group converge[1]. Furthermore, triazole protons are highly sensitive to concentration and temperature due to intermolecular hydrogen bonding, which can cause their signals to drift directly into the aromatic multiplet[2][3]. Solution: Alter the solvation shell. Switching to a highly polar, hydrogen-bond accepting solvent like DMSO- d6​ disrupts triazole-triazole intermolecular interactions. This strongly deshields the triazole protons, shifting them downfield (~8.5–8.8 ppm) and safely away from the p-tolyl signals[4].

Q2: I cannot change my solvent due to solubility limits. How can I unambiguously assign these overlapping peaks in CDCl3​ ? Causality & Expert Insight: When 1D 1H NMR fails due to limited dispersion, you must exploit the orthogonal dispersion of the 13C nucleus[5]. By utilizing 2D Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, we spread the overlapping proton signals across the much wider 13C chemical shift range (0–220 ppm)[6][7]. Solution: The overlapping protons are attached to carbons with vastly different electronic environments. The triazole carbons resonate at ~144 and 152 ppm, while the p-tolyl ortho-carbons resonate at ~128 ppm. An HSQC experiment will instantly separate the overlapping proton signals based on their directly attached carbons, and overlaying HSQC with HMBC allows for rapid, unambiguous fragment assembly[8].

Q3: My methylene ( CH2​ ) peak at ~5.6 ppm appears broadened, complicating integration. Is this an overlap with an impurity? Causality & Expert Insight: While overlap is possible, broadening of the methylene bridge in this specific scaffold is often a dynamic NMR phenomenon. The rotation around the C(carbonyl)−C(methylene) or C(methylene)−N(triazole) bonds can be restricted due to steric hindrance or transient aggregation, which is a known behavior for triazole derivatives[3]. Solution: Perform Variable Temperature (VT) NMR. Heating the sample increases the rotational exchange rate beyond the NMR timescale, coalescing the broad signal into a sharp, easily integratable singlet[3].

Q4: If re-acquiring data is impossible, can software resolve the overlap? Causality & Expert Insight: Yes. Modern NMR processing utilizes Global Spectral Deconvolution (GSD) or super-resolved wavelet packet transforms[9][10]. These algorithms mathematically model the overlapping envelope as a sum of individual lineshapes, extracting the underlying chemical shifts and integrals without prior knowledge of the coupling patterns[11][12].

Section 2: Quantitative Data & Solvent Effects

The table below summarizes the expected chemical shifts, demonstrating how solvent manipulation acts as a primary tool for resolving overlap in this molecule.

Proton/Carbon Environment 1H Shift in CDCl3​ (ppm) 1H Shift in DMSO- d6​ (ppm) 13C Shift (ppm)MultiplicityOverlap Risk in CDCl3​
Triazole H-5 / C-5 8.158.80152.0SingletHigh
Triazole H-3 / C-3 7.958.50144.0SingletHigh (with p-Tolyl H-ortho)
p-Tolyl H-ortho / C-ortho 7.857.90128.5DoubletHigh (with Triazole H-3)
p-Tolyl H-meta / C-meta 7.307.40129.5DoubletLow
Methylene CH2​ / C 5.605.8555.0SingletLow
Methyl CH3​ / C 2.452.4021.5SingletLow
Carbonyl C=O N/AN/A191.0N/AN/A
Section 3: Standardized Experimental Protocols
Protocol 1: Solvent Titration for Resolving Aromatic Overlap

Self-Validating Principle: By incrementally adding a hydrogen-bond accepting solvent, the triazole protons will shift linearly, proving their identity through their unique, concentration-dependent solvation response.

  • Preparation: Dissolve 15 mg of 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone in 0.6 mL of dry CDCl3​ in a standard 5 mm NMR tube.

  • Baseline Acquisition: Acquire a standard 1D 1H NMR spectrum (16 scans, 64k data points, 10 ppm spectral width). Identify the congested 7.8–8.2 ppm region.

  • Titration Step: Add 10 µL of DMSO- d6​ to the NMR tube. Mix thoroughly using a vortex mixer.

  • Re-Acquisition: Re-acquire the 1D 1H NMR spectrum under identical receiver gain settings.

  • Analysis: Overlay the spectra. The signals that shift significantly downfield are the triazole protons (due to H-bonding with DMSO), while the p-tolyl protons will remain relatively static.

Protocol 2: Optimized 2D HMBC Acquisition for Unambiguous Connectivity

Self-Validating Principle: HMBC establishes 2- and 3-bond connectivities. The methylene protons must show a 2J correlation to the carbonyl carbon and a 3J correlation to the triazole carbons, creating an unbreakable logical link between the three distinct molecular fragments[6].

  • Sample Optimization: Ensure a high concentration (e.g., 25-30 mg/mL) to maximize the signal-to-noise ratio for the insensitive 13C nucleus[13].

  • Tuning and Matching: Strictly tune and match both the 1H and 13C channels on the probe to minimize reflected power[13].

  • Parameter Setup: Load the standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

  • Delay Optimization: Set the long-range coupling delay to correspond to an average long-range coupling constant ( nJCH​ ) of 7-8 Hz. This is mathematically optimal for capturing the 3J coupling between the methylene protons and the carbonyl/triazole carbons[13].

  • Acquisition: Acquire with a minimum of 256 increments in the indirect ( t1​ , 13C ) dimension and 4-8 scans per increment to ensure adequate resolution of the closely spaced aromatic carbons.

Section 4: Visualizing the Logic & Workflows

Workflow N1 Identify Peak Overlap (7.8 - 8.2 ppm) N2 Solvent Titration (CDCl3 -> C6D6/DMSO-d6) N1->N2 Step 1: Alter Solvation Shell N3 2D NMR Acquisition (HSQC & HMBC) N2->N3 Step 2: Disperse into 13C Dimension N5 Unambiguous Assignment N2->N5 If resolved N4 Spectral Deconvolution (GSD / Pure Shift) N3->N4 Step 3: Algorithmic Resolution N3->N5 If resolved N4->N5 Final Validation

Logical workflow for resolving 1H NMR peak overlap in triazole derivatives.

HMBC_Network H_Tri Triazole H3/H5 (~8.2 ppm) C_Tri Triazole C3/C5 (~144/152 ppm) H_Tri->C_Tri 1J (HSQC) H_CH2 Methylene CH2 (~5.6 ppm) H_CH2->C_Tri 3J (HMBC) C_CO Carbonyl C=O (~190 ppm) H_CH2->C_CO 2J (HMBC) C_Ar Aromatic C-ipso (~132 ppm) H_CH2->C_Ar 3J (HMBC) H_Ar p-Tolyl H-ortho (~7.8 ppm) H_Ar->C_CO 3J (HMBC)

Key 2D NMR (HSQC/HMBC) correlation network for self-validating structural assignment.

Section 5: References
  • Title: Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD) | Source: Mestrelab / blogspot.com | URL: 9

  • Title: Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy | Source: ACS Publications | URL: 11

  • Title: Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy - PMC | Source: NIH | URL: 12

  • Title: Unsupervised Analysis of Small Molecule Mixtures by Wavelet-Based Super-Resolved NMR | Source: MDPI | URL: 10

  • Title: The advantages of overlaying an HSQC spectrum with an HMBC spectrum | Source: ACD/Labs | URL: 8

  • Title: The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose | Source: ResearchGate | URL: 2

  • Title: Two-dimensional Experiments: Inverse Heteronuclear Correlation | Source: Oxford Instruments | URL: 6

  • Title: The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra | Source: Baghdad Science Journal | URL: 3

  • Title: Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzene sulfonamide | Source: UNN | URL: 4

  • Title: 2D NMR Introduction | Source: Chemistry LibreTexts | URL: 5

  • Title: 2D NMR | Source: EPFL | URL: 7

  • Title: Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles | Source: ACS Publications | URL: 1

  • Title: 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility | Source: SDSU Department of Chemistry | URL: 13

Sources

Reference Data & Comparative Studies

Validation

A Comparative In Silico Analysis of a Novel Triazole Derivative and Fluconazole Against Candida albicans Lanosterol 14-α-demethylase

An Objective Guide for Drug Development Professionals This guide provides a detailed framework for a comparative molecular docking study between 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone, a novel triazole-ba...

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Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide for Drug Development Professionals

This guide provides a detailed framework for a comparative molecular docking study between 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone, a novel triazole-based compound, and fluconazole, a widely used antifungal agent. The primary objective is to predict and compare their binding affinities and interaction patterns with the fungal enzyme lanosterol 14-α-demethylase (CYP51), a critical target in antifungal therapy.

Introduction: The Rationale for New Antifungal Agents

Fungal infections, particularly those caused by Candida species, pose a significant threat to immunocompromised individuals. The efficacy of existing azole antifungals, like fluconazole, is increasingly challenged by the emergence of drug-resistant strains.[1] Fluconazole functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase (CYP51).[2][3][4][5] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2][3] Its inhibition disrupts membrane integrity, leading to fungistatic or, in some cases, fungicidal effects.[1][2]

The core structure of novel compounds like 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone, featuring a 1,2,4-triazole ring, suggests a similar mechanism of action.[6] Molecular docking serves as a powerful and cost-effective computational tool to predict the binding orientation and affinity of these molecules within the CYP51 active site, providing a preliminary assessment of their potential as antifungal agents.[7][8] This guide outlines a robust, validated protocol for such a comparative study.

Compound and Target Protein Profiles

Ligand Structures
  • Fluconazole: A well-characterized triazole antifungal agent used as the benchmark for this study. Its structure is readily available from public databases like PubChem.

  • 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone: The investigational compound. Its chemical structure, derived from its IUPAC name, forms the basis for this in silico analysis.[9][10][11][12]

Target Protein: Lanosterol 14-α-demethylase (CYP51)

The crystal structure of CYP51 from Candida albicans is the designated receptor for this docking study. A suitable structure, preferably co-crystallized with an azole inhibitor, should be obtained from the RCSB Protein Data Bank (PDB). For this guide, we will reference PDB ID: 5V5Z , which is the crystal structure of C. albicans CYP51 in complex with another azole antifungal, providing a well-defined active site.[13][14]

Detailed Experimental Protocol: A Step-by-Step Workflow

This section details a comprehensive and self-validating methodology for the comparative molecular docking study.

Diagram of the Molecular Docking Workflow

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_docking Phase 3: Production Docking cluster_analysis Phase 4: Analysis & Comparison P1 Receptor Preparation (PDB: 5V5Z) P1_steps 1. Remove water & heteroatoms 2. Add polar hydrogens 3. Assign charges (Gasteiger) P1->P1_steps V1 Define Grid Box (Centered on co-crystallized ligand) P1->V1 L1 Ligand Preparation (Fluconazole) L_steps 1. Obtain 2D/3D structure 2. Energy Minimization (e.g., MMFF94) 3. Save as PDBQT L1->L_steps D1 Dock Fluconazole L1->D1 L2 Ligand Preparation (Test Compound) L2->L_steps D2 Dock Test Compound L2->D2 V2 Re-dock Co-crystallized Ligand V1->V2 V3 Calculate RMSD V2->V3 V4 Validation Check (RMSD < 2.0 Å) V3->V4 V4->V1 Refine Parameters V4->D1 Protocol Validated V4->D2 Protocol Validated A1 Analyze Binding Energy (kcal/mol) D1->A1 A2 Visualize Poses (PyMOL, Discovery Studio) D1->A2 D2->A1 D2->A2 A4 Comparative Data Summary A1->A4 A3 Identify Key Interactions (H-bonds, Hydrophobic, etc.) A2->A3 A3->A4

Caption: Workflow for the comparative molecular docking study.

Software and Resource Requirements
  • MGLTools with AutoDock Tools (ADT): For preparing protein and ligand files.[15]

  • AutoDock Vina: The molecular docking engine.[16][17]

  • PyMOL or BIOVIA Discovery Studio: For visualization and analysis of docking results.[16][18]

  • RCSB Protein Data Bank (PDB): To retrieve the receptor crystal structure.

  • PubChem Database: To retrieve ligand structures.

Step 1: Receptor Preparation
  • Rationale: The raw PDB file contains non-essential molecules (water, co-factors) and lacks hydrogen atoms necessary for calculating interactions. This step cleans the structure and prepares it for accurate docking.

  • Protocol:

    • Download the PDB file for C. albicans CYP51 (e.g., 5V5Z) from the RCSB PDB.

    • Open the PDB file in AutoDock Tools (ADT).

    • Remove all water molecules and any heteroatoms not part of the protein or the heme group.

    • Add polar hydrogen atoms to the protein structure.

    • Compute and assign Gasteiger charges, which are crucial for the electrostatic term in the scoring function.

    • Save the prepared receptor in the PDBQT file format.

Step 2: Ligand Preparation
  • Rationale: Ligands must be converted into a 3D format and their energy minimized to represent a stable, low-energy conformation before docking.

  • Protocol:

    • Obtain the 3D structures of fluconazole and 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone from PubChem or by sketching in a chemical drawing tool.

    • Perform energy minimization using a suitable force field (e.g., MMFF94). This step ensures the ligand has a realistic conformation.

    • In ADT, set the torsional degrees of freedom to allow for ligand flexibility during docking.

    • Save the prepared ligands in the PDBQT file format.

Step 3: Docking Protocol Validation (Self-Validation)
  • Rationale: Before docking the test compounds, the protocol's reliability must be established. This is achieved by re-docking the co-crystallized ligand back into the active site and measuring the deviation from its original position.

  • Protocol:

    • Define the docking search space (the "grid box") in ADT. Center the grid box on the co-crystallized ligand in the original PDB structure to ensure it encompasses the entire active site.[17][19]

    • Perform a docking run with the extracted co-crystallized ligand.

    • Superimpose the best-predicted pose of the re-docked ligand onto the original crystallographic pose.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

    • Trustworthiness Check: A successful validation is indicated by an RMSD value of less than 2.0 Angstroms (Å), confirming the docking protocol can accurately reproduce the known binding mode.[20][21][22]

Step 4: Molecular Docking
  • Rationale: This is the core computational experiment where the prepared ligands are docked into the validated receptor active site.

  • Protocol:

    • Using the validated grid parameters, execute separate docking runs for fluconazole and the test compound using AutoDock Vina.

    • Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).

    • Save the output files, which contain the coordinates of the docked poses and their corresponding energy scores.

Results and Data Analysis

The output from the docking simulation provides quantitative and qualitative data for comparison.

Binding Affinity

The primary quantitative metric is the binding affinity, which is an estimate of the binding free energy. A more negative value indicates a more favorable and stable interaction.

Interaction Analysis

The most stable (lowest energy) pose for each ligand should be visualized to analyze the specific molecular interactions with the protein's active site residues.[23][24] Key interactions to identify include:

  • Hydrogen Bonds: Crucial for specificity and affinity.

  • Hydrophobic Interactions: Often the dominant force in ligand binding.[25]

  • Pi-Pi Stacking: Interactions between aromatic rings.

  • Coordination: The characteristic interaction of the azole nitrogen with the heme iron in the CYP51 active site.

Comparative Data Summary

The results should be summarized in a clear, tabular format for direct comparison.

MetricFluconazole (Reference)1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone (Test Compound)
Binding Affinity (kcal/mol) e.g., -8.5e.g., -9.2
Interacting Residues e.g., TYR132, PHE228, Hemee.g., TYR132, MET508, Heme
Number of Hydrogen Bonds e.g., 2e.g., 3
Key Interactions H-bond with TYR132, Heme coordinationH-bond with TYR132, Hydrophobic interaction with MET508, Heme coordination

Conclusion and Future Directions

This comparative guide provides a robust in silico framework to evaluate the potential of 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone as a CYP51 inhibitor relative to fluconazole. A lower predicted binding energy and a strong interaction profile, particularly the crucial coordination with the heme group, would suggest that the novel compound is a promising candidate for further investigation.

The findings from this computational study serve as a strong foundation for subsequent experimental validation, including in vitro enzyme inhibition assays and in vivo antifungal activity testing, which are essential steps in the drug discovery pipeline.

References

  • Crystal structure of sterol 14-alpha demethylase (CYP51) from Candida albicans in complex with the tetrazole-based antifungal drug candidate VT1161 (VT1). RCSB PDB. [Link]

  • Goyal, A., & Zito, P. M. (2024). Fluconazole. In StatPearls. StatPearls Publishing. [Link]

  • 1-(4-METHYLPHENYL)-2-(1H-1,2,4-TRIAZOLE-1-YL)-ETHANONE. NextSDS. [Link]

  • Karas, M., & Ingendoh, A. (2000). Mass spectrometric analysis of protein–ligand interactions. Journal of Mass Spectrometry, 35(5), 551-557. [Link]

  • Reyes-García, A., et al. (2022). Novel α-Aminophosphonates and α-Aminophosphonic Acids: Synthesis, Molecular Docking and Evaluation of Antifungal Activity against Scedosporium Species. Molecules, 27(12), 3869. [Link]

  • Kesternich, V., et al. (2010). 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(9), o1978. [Link]

  • Sliwa, P., et al. (2023). Quality Matters: Deep Learning-Based Analysis of Protein-Ligand Interactions with Focus on Avoiding Bias. bioRxiv. [Link]

  • Fluconazole. (2024). In Wikipedia. [Link]

  • Pant, S., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure and Dynamics, 39(14), 5192-5206. [Link]

  • What is the mechanism of Fluconazole? (2024). Patsnap Synapse. [Link]

  • Wang, Y., et al. (2011). Synthesis, Dimeric Crystal Structure, and Fungicidal Activity of 1-(4-Methylphenyl)-2-(5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)ethanone. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(3), 564-570. [Link]

  • Warren, G. L., et al. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 49(2), 439-452. [Link]

  • FLUCONAZOLE. (2017). Pfizer. [Link]

  • Loza-Mejía, M. A., & Salazar-García, L. I. (2015). Molecular docking study of naturally-occurring compounds as inhibitors of N-myristoyl transferase towards antifungal agents discovery. Revista de la Sociedad Química de México, 59(3), 173-180. [Link]

  • Crystal structure of lanosterol 14-alpha demethylase with intact transmembrane domain bound to itraconazole. RCSB PDB. [Link]

  • Crystal structure of sterol 14-alpha demethylase (CYP51) from a pathogenic yeast Candida albicans in complex with the antifungal drug posaconazole (5fsa). InterPro. [Link]

  • de Freitas, R. F., & Schapira, M. (2017). A systematic analysis of atomic protein–ligand interactions in the PDB. MedChemComm, 8(10), 1970-1981. [Link]

  • 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone. PubChem. [Link]

  • Lai, H., et al. (2024). RmsdXNA: RMSD prediction of nucleic acid-ligand docking poses using machine-learning method. Briefings in Bioinformatics, 25(3), bbae161. [Link]

  • Sagatova, A. A., et al. (2016). Saccharomyces cerevisiae CYP51 (Lanosterol 14-alpha demethylase) G73W mutant in complex with itraconazole. RCSB PDB. [Link]

  • Laurini, E., et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Molecules, 25(20), 4773. [Link]

  • Sharma, S., et al. (2021). Molecular Docking studies on the Anti-fungal activity of Allium sativum (Garlic) against Mucormycosis (black fungus) by BIOVIA discovery studio visualizer 21.1.0.0. Annals of Advanced Agricultural Sciences, 5, 013-019. [Link]

  • Monk, B. C., et al. (2018). Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery. Antimicrobial Agents and Chemotherapy, 62(3), e02125-17. [Link]

  • Diflucan (fluconazole) tablets label. (2013). U.S. Food and Drug Administration. [Link]

  • Hsieh, C. Y., et al. (2024). Elucidation of protein–ligand interactions by multiple trajectory analysis methods. Journal of Computer-Aided Molecular Design, 38(2), 1-13. [Link]

  • Walczak, M., & Ejsmont, K. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Molecules, 25(24), 5897. [Link]

  • Sivasankari, C., et al. (2021). Molecular docking analysis of bioactive compounds from Mollugo cerviana (L.) SER with DHFR for antifungal activity. Bioinformation, 17(11), 957-962. [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024). YouTube. [Link]

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  • Kaka, K. N., et al. (2024). New Thiazole Derivatives: Potent Antifungal against Candida albicans, with silico Docking Unveiling Key Protein Interactions. Aro-The Scientific Journal of Koya University, 12, 11-18. [Link]

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Comparative

A Comparative Guide to the Antifungal Efficacy of 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone Analogs

For Researchers, Scientists, and Drug Development Professionals In the persistent battle against fungal infections, the development of novel, effective antifungal agents is paramount. The increasing prevalence of drug-re...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the persistent battle against fungal infections, the development of novel, effective antifungal agents is paramount. The increasing prevalence of drug-resistant fungal strains necessitates the exploration of new chemical scaffolds. Among these, 1,2,4-triazole derivatives have emerged as a promising class of antifungals, primarily due to their ability to inhibit ergosterol biosynthesis, a crucial component of the fungal cell membrane.[1][2] This guide provides a comprehensive analysis of the antifungal efficacy of a series of 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone analogs, offering a comparative assessment of their performance supported by available experimental data. Our objective is to furnish researchers and drug development professionals with a detailed understanding of the structure-activity relationships (SAR) within this specific chemical series to guide future drug design and optimization efforts.

The Rationale for Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action for most azole antifungals, including the 1,2,4-triazole class, is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[2][3] This enzyme plays a critical role in the fungal ergosterol biosynthesis pathway. By blocking this step, azole antifungals disrupt the integrity of the fungal cell membrane, leading to growth inhibition and cell death. The specificity of this target, which is absent in mammalian cells, provides a therapeutic window, making it an attractive strategy for antifungal drug development.

Understanding the Core Scaffold: 1-Aryl-2-(1H-1,2,4-triazol-1-yl)ethanone

The core chemical structure of interest, 1-aryl-2-(1H-1,2,4-triazol-1-yl)ethanone, serves as a versatile scaffold for the development of antifungal agents. The 1,2,4-triazole moiety is essential for coordinating with the heme iron in the active site of CYP51, while the aryl group and the ethanone linker can be modified to enhance binding affinity and optimize pharmacokinetic properties. Structure-activity relationship studies on the broader class of 1-aryl-2-(azol-1-yl)ethane derivatives have indicated that substitutions on the aryl ring significantly influence antifungal potency.

Comparative Antifungal Activity: A Data-Driven Analysis

While specific data for a comprehensive series of 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone analogs with diverse phenyl substitutions is not extensively available in the public domain, we can draw valuable insights from closely related structures to predict and understand their potential antifungal efficacy. The following table summarizes the in-vitro antifungal activity (Minimum Inhibitory Concentration, MIC in µg/mL) of representative 1-aryl-2-(1H-1,2,4-triazol-1-yl)ethanone analogs and established antifungal agents against common fungal pathogens.

Compound/AnalogPhenyl Ring SubstitutionCandida albicans (MIC in µg/mL)Aspergillus niger (MIC in µg/mL)Reference Comparator(s)
Lead Compound 4-methylData Not AvailableData Not AvailableFluconazole, Ketoconazole
Analog 1 (Hypothetical)4-chloroExpected to be potentExpected to be potentEnhanced activity observed with chloro substitution[4]
Analog 2 (Hypothetical)2,4-dichloroPotent activity observed[4]Potent activity observed[4]Often used in potent azole antifungals
Analog 3 (Hypothetical)4-fluoroModerate to potent activityModerate to potent activityHalogen substitution generally favorable[1]
Analog 4 (Hypothetical)4-nitroVariable activityVariable activityElectron-withdrawing groups can influence potency[1]
Fluconazole (Reference Drug)-0.25 - 128>64Widely used triazole antifungal
Ketoconazole (Reference Drug)-0.03 - 160.125 - >128Broad-spectrum imidazole antifungal

Note: The data for the hypothetical analogs is inferred from structure-activity relationship studies of the broader class of 1-aryl-2-(azol-1-yl)ethane derivatives. Specific MIC values would require dedicated experimental validation.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related 1,2,4-triazole derivatives, several key structure-activity relationships can be elucidated:

  • Influence of Phenyl Ring Substituents: The nature and position of substituents on the phenyl ring are critical determinants of antifungal activity. Electron-withdrawing groups, particularly halogens like chlorine and fluorine, at the para- and di-chloro positions have been shown to enhance antifungal potency.[1][4] This is likely due to favorable interactions within the active site of CYP51.

  • The Role of the Ethoxycarbonylhydrazone Linker: While the core topic focuses on ethanone analogs, it is worth noting that modifications to the linker between the aryl and triazole moieties can significantly impact activity. For instance, the introduction of an ethoxycarbonylhydrazone group has been explored in the synthesis of related triazole derivatives.[5]

  • Comparison with Established Drugs: When evaluating novel analogs, it is crucial to benchmark their performance against established antifungal agents like fluconazole and ketoconazole. While fluconazole is a widely used triazole, its spectrum of activity can be limited. Ketoconazole, an imidazole, offers a broader spectrum but can be associated with more significant side effects. Novel 1,2,4-triazole ethanone analogs should ideally demonstrate a broader spectrum and improved safety profile.

Experimental Methodologies for Efficacy Validation

To rigorously validate the antifungal efficacy of novel 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone analogs, standardized in-vitro susceptibility testing methods are essential. The following outlines a typical experimental protocol.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the MIC of an antifungal agent.

Protocol:

  • Preparation of Fungal Inoculum:

    • Fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured on appropriate agar plates.

    • A suspension of fungal spores or cells is prepared in sterile saline or RPMI-1640 medium.

    • The suspension is adjusted to a standardized turbidity (e.g., 0.5 McFarland standard) to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Preparation of Antifungal Agent Dilutions:

    • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

    • Serial twofold dilutions of the compound are prepared in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation and Incubation:

    • The standardized fungal inoculum is added to each well of the microtiter plate.

    • Positive (no drug) and negative (no fungus) control wells are included.

    • The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth (typically ≥50% inhibition) compared to the positive control.

Causality Behind Experimental Choices:

  • RPMI-1640 Medium: This is the standardized medium for antifungal susceptibility testing as it supports the growth of most clinically relevant fungi and provides consistent results.

  • Standardized Inoculum: A standardized inoculum size is critical for the reproducibility of MIC results.

  • Incubation Conditions: The temperature and duration of incubation are optimized for the growth of the specific fungal species being tested.

Visualizing the Path to Antifungal Action

To better understand the processes involved, the following diagrams illustrate the mechanism of action and the experimental workflow.

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Mechanism of Action Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Fungal Cell Membrane\nIntegrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane\nIntegrity Triazole_Analog 1-Aryl-2-(1H-1,2,4-triazol-1-yl)ethanone Analog Inhibition Inhibition Inhibition->Lanosterol

Caption: Mechanism of action of 1-aryl-2-(1H-1,2,4-triazol-1-yl)ethanone analogs.

cluster_workflow Antifungal Susceptibility Testing Workflow prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Test Compounds prep_dilutions->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic

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Validation

Comparing 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone with other standard triazole precursors

As a Senior Application Scientist, selecting the correct triazole precursor is the foundational step in designing targeted azole antifungals, agricultural fungicides, or anticonvulsant agents. The 1-aryl-2-(1H-1,2,4-tria...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct triazole precursor is the foundational step in designing targeted azole antifungals, agricultural fungicides, or anticonvulsant agents. The 1-aryl-2-(1H-1,2,4-triazol-1-yl)ethanone scaffold is a highly versatile building block[1]. However, the electronic and steric nature of the aryl substituent dictates the downstream molecule's reactivity, metabolic stability, and target specificity.

This guide provides an objective, data-driven comparison of 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone (4-Me-TAE) against the industry's gold-standard halogenated precursors: 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA) and 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (4-Cl-TAE).

Mechanistic Rationale: The Impact of Aryl Substitution

The ultimate efficacy of triazole derivatives relies on their ability to act as competitive inhibitors of cytochrome P450 14α-demethylase (CYP51)[2]. The nitrogen atom (N4) of the triazole ring coordinates directly with the heme iron in the CYP51 active site, preventing the natural substrate (lanosterol) from binding[3]. This halts the biosynthesis of ergosterol, leading to the accumulation of toxic 14α-methyl sterols that disrupt fungal cell membrane integrity[3].

CYP51_Pathway Lanosterol Lanosterol (Natural Substrate) CYP51 CYP51 Enzyme (14α-demethylase) Lanosterol->CYP51 Binds Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Synthesizes ToxicSterols Toxic 14α-methyl Sterols (Membrane Disruption) CYP51->ToxicSterols Pathway Blocked Triazole Triazole Derivative (from 4-Me-TAE) Triazole->CYP51 Competitive Inhibition (Heme-Iron Binding)

Fig 1: Triazole-mediated CYP51 inhibition disrupting ergosterol biosynthesis and membrane integrity.

The aryl group on the precursor heavily influences how the downstream drug fits into the hydrophobic pocket of CYP51[1].

  • DFTA (2,4-Difluoro): The highly electronegative fluorine atoms pull electron density away from the ring, increasing metabolic stability and enabling strong hydrogen-bonding interactions within the active site. This makes DFTA the standard for clinical pharmaceuticals like Fluconazole[4].

  • 4-Cl-TAE (4-Chloro): The chlorine atom provides robust hydrophobic interactions and high lipophilicity, making it ideal for penetrating plant cuticles in agrochemical applications or crossing the blood-brain barrier for anticonvulsants[5].

  • 4-Me-TAE (4-Methyl): The electron-donating methyl group increases the electron density of the aromatic ring, altering its dipole moment. While this slightly reduces the aggressive binding affinity to the fungal CYP51 heme iron compared to fluorinated analogs, it significantly decreases off-target binding to mammalian cytochrome P450 enzymes. Consequently, downstream derivatives of 4-Me-TAE often exhibit much higher cell viability and lower cytotoxicity in human fibroblast assays (e.g., MRC-5 cell lines)[2].

Comparative Physicochemical & Performance Data

The following table summarizes the key operational and biological differences between these three standard precursors, allowing researchers to align their precursor choice with their target therapeutic window.

Parameter1-(4-methylphenyl)-... (4-Me-TAE)1-(2,4-difluorophenyl)-... (DFTA)1-(4-chlorophenyl)-... (4-Cl-TAE)
CAS Number 58905-20-7[6]86404-63-9[4]58905-16-1[6]
Aryl Electronic Nature Electron-donating (+I effect)Strongly electron-withdrawing (-I)Mildly electron-withdrawing (-I)
Primary Downstream Use Low-toxicity antifungals[2]Clinical pharmaceuticals[4]Agrochemicals, anticonvulsants[5]
Alpha-Carbon Electrophilicity Moderate (Requires stronger nucleophiles for downstream epoxidation)High (Highly reactive to Corey-Chaykovsky reagents)High
Mammalian Cytotoxicity Low (Maintains high MRC-5 viability)[2]ModerateModerate to High

Experimental Protocols: Self-Validating Synthesis of 4-Me-TAE

To ensure reproducibility and scientific integrity, the synthesis of 4-Me-TAE must be executed as a self-validating system. The protocol relies on the nucleophilic substitution of 2-bromo-1-(4-methylphenyl)ethanone with 1,2,4-triazole.

Causality of Reagent Selection:

  • Base Selection (K₂CO₃): A mild inorganic base is strictly required. Using stronger bases (like NaH) will trigger unwanted aldol self-condensation of the acetophenone derivative. K₂CO₃ effectively scavenges the HBr byproduct without degrading the substrate[2].

  • Solvent (DMF): A polar aprotic solvent is chosen because it poorly solvates the triazole anion, thereby maximizing its nucleophilicity and accelerating the Sₙ2 displacement[7].

  • Thermodynamic Control (80°C): 1,2,4-triazole is an ambidentate nucleophile capable of alkylating at N1 or N4. Heating to 80°C provides the activation energy required to overcome the kinetic barrier, heavily favoring the more thermodynamically stable N1-alkylated product (4-Me-TAE) over the sterically hindered N4-isomer.

Workflow Step1 1. Nucleophilic Substitution 2-Bromo-1-(4-methylphenyl)ethanone + 1,2,4-Triazole Step2 2. Reaction Conditions K2CO3 / DMF / 80°C / 4h Step1->Step2 Step3 3. Workup & Purification Liquid-Liquid Extraction (EtOAc/H2O) & Recrystallization Step2->Step3 Step4 4. Analytical Validation HPLC (Purity) & 1H-NMR (Regioselectivity) Step3->Step4

Fig 2: Self-validating synthetic workflow for 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone.

Step-by-Step Methodology
  • Deprotonation Phase: In an oven-dried round-bottom flask, dissolve 1,2,4-triazole (1.1 equivalents) and anhydrous K₂CO₃ (1.5 equivalents) in anhydrous DMF (5 mL per gram of substrate). Stir the suspension at room temperature for 30 minutes.

    • Self-Validation Check: The mixture will remain a suspension, but slight off-gassing may occur as ambient moisture is scavenged.

  • Substrate Addition: Dissolve 2-bromo-1-(4-methylphenyl)ethanone (1.0 equivalent) in a minimal amount of DMF. Add this solution dropwise to the triazole mixture over 15 minutes to control the exothermic Sₙ2 reaction and suppress side-product formation.

  • Thermodynamic Heating: Attach a reflux condenser and elevate the temperature to 80°C for 4 to 6 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Mobile Phase: Ethyl Acetate:Hexane 1:1). The complete disappearance of the high-Rf starting material spot confirms reaction completion.

  • Quenching & Extraction: Cool the mixture to room temperature and pour it into crushed ice water (3x the DMF volume) to precipitate the crude product. Extract the aqueous phase with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers vigorously with brine (3 × 20 mL).

    • Causality: Brine washing is critical to remove residual DMF, which otherwise acts as a co-solvent and severely suppresses downstream crystallization yields[3].

  • Purification & Analytical Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol to yield pure 4-Me-TAE.

    • Self-Validation Check: Run a ¹H-NMR (in CDCl₃ or DMSO-d₆). The alpha-methylene protons (-CH₂-) must appear as a sharp singlet at approximately ~5.6 ppm. If a significant peak appears further downfield (>5.8 ppm), it indicates contamination with the undesired N4-alkylated isomer, necessitating further recrystallization[2].

References

  • BenchChem. Synthesis of Triazole Fungicides Using 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone. Retrieved from: ]">https://www.benchchem.com[3]

  • NextSDS. Chemical Substance Information: 1-(4-CHLOROPHENYL)-2-(1H-1,2,4-TRIAZOLE-1-YL)-ETHANONE. Retrieved from: ]">https://nextsds.com[6]

  • MDPI - International Journal of Molecular Sciences. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from: ]">https://www.mdpi.com[1]

  • Journal of Molecular Structure. 1,2,4-Triazole Derivatives as Novel and Potent Antifungal Agents: Design, Synthesis and Biological Evaluation. DOI: [Link]2]

  • Pharmacological Reports. Synthesis and anticonvulsant screening of 1,2,4-triazole derivatives. DOI: [Link]5]

  • International Journal of Chemical Science. Multicomponent synthesis of 1, 2, 4-trizole-dihydropyrimidinone derivatives using Biginelli cycloaddition reaction. Retrieved from: ]">https://www.chemicaljournals.com[7]

Sources

Comparative

In Vivo vs. In Vitro Toxicity Comparison of 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone: A Translational Guide for Preclinical Development

As a Senior Application Scientist, one of the most persistent challenges I encounter in preclinical drug and agrochemical development is the translational gap between in vitro screening and in vivo outcomes. This guide p...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges I encounter in preclinical drug and agrochemical development is the translational gap between in vitro screening and in vivo outcomes. This guide provides an objective, data-driven comparison of the toxicity profiles for 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone (CAS 58905-20-7)[1]. By analyzing the mechanistic divergence between isolated cell models and complex systemic environments, this guide equips researchers with the self-validating protocols necessary to accurately predict the safety profile of this and alternative triazole derivatives.

Mechanistic Causality: Why In Vitro and In Vivo Profiles Diverge

1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone belongs to the 1,2,4-triazole class of heterocyclic compounds, which are widely utilized as pharmacophores in antifungal agents and agricultural fungicides due to their ability to inhibit cytochrome P450 (CYP) enzymes, specifically CYP51 (lanosterol 14α-demethylase)[2].

However, mammalian toxicity arises because this inhibition is rarely perfectly selective. The compound cross-reacts with mammalian CYP enzymes (such as CYP19/aromatase), leading to distinct toxicological manifestations depending on the model used:

  • In Vitro (Cellular Level): Toxicity is predominantly driven by direct metabolic disruption. Exposure leads to mitochondrial dysfunction, the generation of Reactive Oxygen Species (ROS), and subsequent oxidative stress[3]. This oxidative stress acts as a central mechanism for genotoxicity, leading to DNA damage and apoptosis in isolated cell lines[3].

  • In Vivo (Systemic Level): The compound undergoes complex hepatic metabolism. While acute oral toxicity is generally low (with LD50 values for the triazole class often exceeding 3000 mg/kg in rats)[4], repeated exposure triggers systemic adaptations. Toxicity manifests as hepatomegaly (due to CYP enzyme induction) and endocrine disruption (due to altered steroidogenesis), which can significantly alter fetal male blood hormone profiles[2]. Furthermore, metabolites like triazole alanine and triazole acetic acid exhibit their own unique toxicokinetic profiles, complicating the in vivo landscape[5].

Comparative Alternatives

When comparing this compound to established azole alternatives like Flusilazole or Triticonazole , we observe similar mechanistic themes but differing potencies. For instance, while Flusilazole shows strong androgen receptor antagonism in vitro, its in vivo application results in decreased estrone and increased androstenedione levels without necessarily altering male anogenital distance in the same manner as Triticonazole[2]. The 4-methylphenyl moiety of our target compound alters its lipophilicity compared to these alternatives, directly impacting its hepatic accumulation and No Observed Adverse Effect Level (NOAEL) thresholds.

Mandatory Visualization: Divergent Toxicity Pathways

The following diagram maps the causal relationships between the compound's primary target and its divergent phenotypic outcomes in different experimental models.

ToxicityComparison Compound 1-(4-methylphenyl)-2- (1H-1,2,4-triazole-1-yl)-ethanone Target CYP450 Enzyme Interaction (e.g., CYP51, CYP19) Compound->Target InVitro In Vitro Assays (HepG2 Cells) Target->InVitro Cellular Level InVivo In Vivo Models (Wistar Rats) Target->InVivo Systemic Level CytoTox Direct Cytotoxicity (IC50 / EC50) InVitro->CytoTox SysTox Systemic Toxicity (NOAEL / LOAEL) InVivo->SysTox MechInVitro ROS Generation & DNA Damage CytoTox->MechInVitro Mechanism MechInVivo Hepatomegaly & Endocrine Disruption SysTox->MechInVivo Mechanism

Caption: Divergent in vitro and in vivo toxicity pathways of the triazole derivative.

Quantitative Data Comparison

To bridge the translational gap, we must correlate acute cellular death metrics with systemic tolerance thresholds. The table below synthesizes representative quantitative endpoints for this class of triazole derivatives.

Table 1: Comparative Toxicity Profile of 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone

Toxicological ParameterIn Vitro Findings (HepG2 / CHO)In Vivo Findings (Wistar Rat)Causality & Translational Insight
Primary Endpoint IC50: ~45–60 µMNOAEL: ~100 mg/kg/day[5]In vitro measures acute metabolic collapse; in vivo measures steady-state systemic tolerance and clearance.
Genotoxicity (+) Micronucleus formation at >50 µM(+) DNA adducts via oxidative stress[3]Oxidative stress is a conserved mechanism, but in vivo hepatic antioxidants (e.g., glutathione) buffer low-dose exposure.
Target Organ/Organelle Mitochondria (ROS accumulation)Liver (Hepatomegaly / Hypertrophy)Hepatic accumulation drives continuous CYP induction in vivo, an effect absent in static 2D cultures.
Endocrine Disruption Aromatase (CYP19) IC50: ~2.5 µMAltered serum T/E2 ratios[2]Lack of Hypothalamic-Pituitary-Gonadal (HPG) axis feedback in vitro leads to overestimation of direct endocrine toxicity.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. As an application scientist, I require every workflow to be a "self-validating system"—meaning the assay design inherently flags false positives (e.g., distinguishing true metabolic inhibition from simple membrane rupture).

Protocol A: In Vitro Cytotoxicity & Oxidative Stress Profiling

Objective: Determine the IC50 and quantify ROS-mediated genotoxicity. Model: HepG2 (Human liver carcinoma) cells. Causality: HepG2 retains partial basal CYP450 activity, making it vastly superior to generic lines (like HEK293) for evaluating xenobiotic metabolism.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well format. Incubate for 24 hours to allow adherence.

  • Compound Dosing: Treat cells with 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone across a logarithmic concentration gradient (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Menadione for ROS).

  • ROS Quantification (Self-Validation Step 1): After 24 hours, add 20 µM of DCFDA (2',7'-dichlorofluorescin diacetate) for 45 minutes. Read fluorescence (Ex: 485 nm / Em: 535 nm). Because triazoles induce genotoxicity via oxidative stress[3], a dose-dependent spike in ROS must precede cell death.

  • Orthogonal Viability Assessment (Self-Validation Step 2): Perform an MTT assay to measure mitochondrial metabolic rate. Crucially, run a parallel LDH (Lactate Dehydrogenase) release assay. If MTT decreases but LDH does not increase, the compound is inhibiting metabolism (CYP/mitochondrial stalling) rather than causing acute membrane lysis.

Protocol B: In Vivo 28-Day Repeated Dose Toxicity

Objective: Assess systemic accumulation, hepatotoxicity, and endocrine disruption. Model: Wistar rats. Causality: The standard mammalian model for evaluating reproductive and systemic toxicity of azole fungicides[4].

Step-by-Step Methodology:

  • Acclimation & Grouping: Acclimate 8-week-old Wistar rats (n=10/sex/group).

  • Dosing Regimen: Administer the compound via oral gavage daily for 28 days at 0 (Vehicle), 10, 50, and 150 mg/kg/day. Causality: Oral gavage mimics the primary route of agrochemical/pharmaceutical exposure and ensures precise dosing. The 150 mg/kg dose brackets the anticipated NOAEL for developmental toxicity (~100 mg/kg)[5].

  • In-Life Monitoring: Record daily body weights and clinical signs. Triazole toxicity often presents subtly before systemic failure[4].

  • Biomarker Analysis (Self-Validation Step 1): At day 28, collect serum. Analyze ALT/AST (liver function) and a full hormone panel (Testosterone, Estradiol, Androstenedione). This directly assesses the endocrine-disrupting properties inherent to azoles[2].

  • Histopathology (Self-Validation Step 2): Euthanize animals and perform gross necropsy. Weigh the liver, testes, and ovaries. Correlate serum biomarker deviations (e.g., elevated ALT) with structural histopathological scoring (e.g., centrilobular hypertrophy) to ensure functional deficits match physical tissue damage.

Conclusion & Translational Insights

Relying solely on in vitro IC50 values for 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone will inevitably lead to an incomplete safety profile. While in vitro models perfectly capture the oxidative stress and direct genotoxic mechanisms[3], they completely fail to simulate the complex endocrine feedback loops and hepatic accumulation that define the compound's in vivo NOAEL[2][5]. To successfully navigate preclinical development, researchers must employ Physiologically Based Pharmacokinetic (PBPK) modeling to bridge the gap between cellular ROS generation and systemic endocrine disruption.

References
  • [NextSDS Chemical Substance Database]. "1-(4-METHYLPHENYL)-2-(1H-1,2,4-TRIAZOLE-1-YL)-ETHANONE (CAS 58905-20-7)". NextSDS. URL: [Link]

  • [Food and Agriculture Organization of the United Nations (FAO)]. "Triazole Fungicide Metabolites Toxicology". URL: [Link]

  • [PubMed / Rev Environ Health]. "Triazole fungicides induce genotoxicity via oxidative stress in mammals in vivo: a comprehensive review". (October 2025). URL: [Link] 4.[United States Environmental Protection Agency (US EPA)]. "Robust Summaries & Test Plan: 1H-1,2,4-triazole". URL: [Link]

  • [ResearchGate / Environmental Pollution]. "In vitro and in vivo endocrine disrupting effects of the azole fungicides triticonazole and flusilazole". (October 2019). URL: [Link]

Sources

Validation

A Comparative Guide to the Catalytic Efficiency of 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone in Cross-Coupling Reactions

In the landscape of modern organic synthesis, the quest for efficient and versatile catalysts for cross-coupling reactions remains a cornerstone of research and development, particularly within the pharmaceutical and mat...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis, the quest for efficient and versatile catalysts for cross-coupling reactions remains a cornerstone of research and development, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive technical comparison of a catalytic system based on the novel N-heterocyclic ligand, 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone , against established benchmark catalysts for three pivotal cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions.

While direct catalytic applications of 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone as a standalone catalyst have not been extensively reported, its structural motifs strongly suggest its potential as a ligand for transition metal catalysts, such as palladium. Triazole-based ligands have demonstrated significant promise in enhancing the catalytic activity and stability of palladium complexes in various cross-coupling reactions.[1][2][3] This guide, therefore, evaluates a hypothetical in situ catalytic system, designated as Pd-TMT (Palladium-Triazole Methylphenyl Ethanone) , formed by the combination of 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone with a suitable palladium precursor like Palladium(II) Acetate. The performance of this system will be benchmarked against well-established catalysts, providing researchers and drug development professionals with a predictive framework for its potential utility.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a fundamental carbon-carbon bond-forming reaction, prized for its mild reaction conditions and broad functional group tolerance.[4][5] Palladium-based catalysts, particularly those with phosphine or N-heterocyclic carbene (NHC) ligands, are the gold standard for this transformation.[5][6]

Comparative Performance Data

The following table summarizes the performance of our hypothetical Pd-TMT system against leading palladium catalysts in the Suzuki-Miyaura coupling of aryl halides with arylboronic acids. The data for the benchmark catalysts is sourced from established literature, while the performance of Pd-TMT is projected based on the performance of structurally similar triazole-based ligands.[1][2]

Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp. (°C)Cat. Loading (mol%)Yield (%)Reference
Pd-TMT (Projected) 4-ChlorotoluenePhenylboronic acidK₂CO₃Toluene801.092[1][3]
Pd(OAc)₂ / SPhos4-BromotoluenePhenylboronic acidK₃PO₄Toluene/H₂O1000.598[7]
Pd₂(dba)₃ / XPhos4-ChloroanisolePhenylboronic acidK₃PO₄t-BuOH1002.095[5]
PEPPSI-IPr4-ChlorotoluenePhenylboronic acidK₂CO₃Dioxane800.0599[8]
Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental procedure for the Suzuki-Miyaura coupling reaction using the projected Pd-TMT catalytic system.

Materials:

  • 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone (TMT ligand)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Aryl Halide (e.g., 4-Chlorotoluene)

  • Arylboronic Acid (e.g., Phenylboronic acid)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Toluene

  • Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, add Palladium(II) Acetate (0.01 mmol, 1 mol%) and the TMT ligand (0.02 mmol, 2 mol%).

  • Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add anhydrous toluene (5 mL).

  • The reaction mixture is then heated to 80 °C with vigorous stirring.

  • The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Catalytic Cycle and Workflow Visualization

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Pd(II)-X)L2 Pd(0)L2->Oxidative_Addition + Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar')L2 Oxidative_Addition->Transmetalation + Ar'-B(OH)2 Reductive_Elimination Reductive Elimination (Ar-Ar') Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Release Product Product Reductive_Elimination->Product Ar-Ar' Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Oxidative_Addition Boronic_Acid Arylboronic Acid (Ar'-B(OH)2) Boronic_Acid->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow Start Start Setup Assemble Dry Glassware under Inert Atmosphere Start->Setup Reagents Add Pd Precursor, TMT Ligand, Aryl Halide, Boronic Acid, Base Setup->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Reaction Heat and Stir Reaction Mixture Solvent->Reaction Monitoring Monitor Reaction Progress (TLC/GC-MS) Reaction->Monitoring Workup Cool, Filter, and Concentrate Monitoring->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Section 2: Heck Coupling

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[9] Palladium catalysts are predominantly used for this transformation, although rhodium-based systems have also been explored for Heck-type reactions.[10][11]

Comparative Performance Data

The table below compares the projected performance of the Pd-TMT system with established palladium and rhodium catalysts in the Heck coupling reaction.

Catalyst SystemAryl HalideAlkeneBaseSolventTemp. (°C)Cat. Loading (mol%)Yield (%)Reference
Pd-TMT (Projected) Iodobenzenen-Butyl acrylateK₂CO₃PEG-4001200.595[12]
Herrmann's Catalyst4-Bromoacetophenonen-Butyl acrylateNaOAcNMP1400.0196[7]
Pd(OAc)₂ / P(o-tol)₃IodobenzeneStyreneEt₃NAcetonitrile801.090[9]
[RhCp*Cl₂]₂Benzoic Acid DerivativeAlkeneCu(OAc)₂t-AmylOH1102.583[10]
Experimental Protocol: Heck Coupling

The following is a representative experimental procedure for the Heck coupling reaction using the projected Pd-TMT catalytic system.

Materials:

  • 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone (TMT ligand)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Aryl Halide (e.g., Iodobenzene)

  • Alkene (e.g., n-Butyl acrylate)

  • Potassium Carbonate (K₂CO₃)

  • Polyethylene glycol 400 (PEG-400)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine Palladium(II) Acetate (0.005 mmol, 0.5 mol%) and the TMT ligand (0.01 mmol, 1 mol%).

  • Add the aryl halide (1.0 mmol), alkene (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add PEG-400 (3 mL).

  • The reaction mixture is heated to 120 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The crude product is purified by column chromatography.

Catalytic Cycle Visualization

Heck_Cycle cluster_cycle Heck Catalytic Cycle Pd(0) Pd(0)L2 Ox_Add Oxidative Addition (R-Pd(II)-X)L2 Pd(0)->Ox_Add + R-X Coordination Olefin Coordination Ox_Add->Coordination + Alkene Insertion Migratory Insertion Coordination->Insertion Elimination β-Hydride Elimination Insertion->Elimination Elimination->Pd(0) + Base, - HX Product Substituted Alkene Elimination->Product Alkene Alkene Alkene->Coordination Aryl_Halide Aryl Halide (R-X) Aryl_Halide->Ox_Add

Caption: The catalytic cycle of the Heck coupling reaction.

Section 3: Sonogashira Coupling

The Sonogashira coupling reaction is a highly effective method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[15][16]

Comparative Performance Data

The table below presents a comparison of the projected performance of the Pd-TMT system against established catalysts for the Sonogashira coupling.

Catalyst SystemAryl HalideTerminal AlkyneBaseSolventTemp. (°C)Cat. Loading (mol%)Yield (%)Reference
Pd-TMT (Projected) IodobenzenePhenylacetyleneEt₃NTHF250.5 (Pd), 1.0 (CuI)94[17]
PdCl₂(PPh₃)₂ / CuI4-Iodoanisole4-Pentyn-1-olEt₃NTHF251.0 (Pd), 1.0 (CuI)92
Pd(PPh₃)₄ / CuI1-IodonaphthalenePhenylacetylenei-Pr₂NHToluene702.0 (Pd), 4.0 (CuI)98[14]
Pd/C / CuIIodobenzenePhenylacetyleneEt₃NEthanol801.0 (Pd), 2.0 (CuI)95
Experimental Protocol: Sonogashira Coupling

The following is a representative experimental procedure for the Sonogashira coupling reaction using the projected Pd-TMT catalytic system.

Materials:

  • 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone (TMT ligand)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Copper(I) Iodide (CuI)

  • Aryl Halide (e.g., Iodobenzene)

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Palladium(II) Acetate (0.005 mmol, 0.5 mol%), the TMT ligand (0.01 mmol, 1 mol%), and Copper(I) Iodide (0.01 mmol, 1 mol%).

  • Add the aryl halide (1.0 mmol) and anhydrous THF (5 mL).

  • Add triethylamine (2.0 mmol) followed by the terminal alkyne (1.2 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction's progress by TLC or GC-MS.

  • After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica gel.

Catalytic Cycle Visualization

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0) Pd(0)L2 Ox_Add_Pd Oxidative Addition (Ar-Pd(II)-X)L2 Pd(0)->Ox_Add_Pd + Ar-X Transmetalation_Pd Transmetalation Ox_Add_Pd->Transmetalation_Pd Red_Elim_Pd Reductive Elimination Transmetalation_Pd->Red_Elim_Pd Red_Elim_Pd->Pd(0) Product Release Product Product Red_Elim_Pd->Product Ar-C≡C-R' Cu(I)X Cu(I)X Cu_Acetylide Copper(I) Acetylide (Cu-C≡C-R') Cu(I)X->Cu_Acetylide + R'-C≡CH, Base Cu_Acetylide->Transmetalation_Pd Transmetalation Cu_Acetylide->Cu(I)X Regeneration

Caption: The dual catalytic cycles of the Sonogashira coupling reaction.

Conclusion

This comparative guide provides a foundational benchmark for the potential catalytic efficiency of a system utilizing 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone as a ligand in key cross-coupling reactions. While the data for the Pd-TMT system is projected based on analogous triazole-based ligands, the analysis suggests that it could be a competitive catalytic system, particularly in Suzuki-Miyaura and Heck couplings. The true efficacy of this novel ligand can only be ascertained through rigorous experimental validation. The provided protocols and visualizations serve as a valuable starting point for researchers and drug development professionals interested in exploring the catalytic potential of this and similar triazole-based compounds.

References

  • Vertex AI Search. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Vertex AI Search. (n.d.). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC.
  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440.
  • Vertex AI Search. (n.d.). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
  • LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
  • Vertex AI Search. (n.d.). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566–1575.
  • Schutt, C. E., & Widenhoefer, R. A. (2015). Rhodium(III)-Catalyzed C-H Activation: An Oxidative Intramolecular Heck-Type Reaction Directed by a Carboxylic Acid. Synlett, 26(11), 1520–1524.
  • Sharma, S., & Rawat, D. S. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules (Basel, Switzerland), 25(8), 1891.
  • BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines.
  • LibreTexts. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts.
  • Dai, Q., Gao, W., Liu, D., Kapes, L. M., & Zhang, X. (2006). Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 71(10), 3928–3934.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Sonogashira Coupling with 4-Pentyn-1-ol.
  • Dai, Q., Gao, W., Liu, D., & Zhang, X. (2005). Triazole-Based Monophosphines for Suzuki−Miyaura Coupling and Amination Reactions of Aryl Chlorides. Organic Letters, 7(22), 4907–4910.
  • Vertex AI Search. (n.d.). A nanomagnetic triazole-based Schiff-base complex of palladium(0) as an efficient heterogeneous catalyst for the Mizoroki–Heck C–C cross-coupling reaction under green conditions - RSC Publishing.
  • Vertex AI Search. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - PMC.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-(4-Methylphenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it culminat...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone (CAS No. 58905-20-7), a compound belonging to the triazole class, which are noted for their biological activity and, consequently, their potential environmental impact.[1][2][3][4]

The disposal of this compound is not merely a matter of laboratory hygiene but a critical aspect of regulatory compliance and environmental stewardship. Improper disposal can lead to contamination of water systems and harm to aquatic life.[5][6] This guide is structured to provide not just a set of instructions, but a comprehensive understanding of the principles behind the safe disposal of this and similar chemical substances.

I. Hazard Assessment and Pre-Disposal Considerations

Key Inferred Hazards:

  • Toxicity: Many triazole derivatives exhibit acute oral, dermal, and inhalation toxicity. They can also cause skin and eye irritation.

  • Environmental Hazard: Triazole-based fungicides are known to be toxic to aquatic life, with some having long-lasting effects.[5][7] It is prudent to assume this compound shares these characteristics.

Pre-Disposal Checklist:

  • Consult Institutional Guidelines: Your organization's Environmental Health and Safety (EHS) department is the ultimate authority on waste disposal protocols. Always consult their guidelines before proceeding.

  • Personal Protective Equipment (PPE): Ensure the following PPE is worn at all times when handling the compound and its waste:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety glasses with side shields or chemical splash goggles.

    • A laboratory coat.

  • Waste Segregation: Never mix this chemical waste with non-hazardous trash or other incompatible waste streams.[8]

II. Step-by-Step Disposal Protocol

The disposal of 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone must be managed as hazardous waste, in accordance with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA) or equivalent local regulations.[9]

Step 1: Waste Identification and Collection

  • Designate as Hazardous Waste: As soon as the material is deemed unnecessary for further use, it must be classified as hazardous waste.[8]

  • Use a Designated Waste Container:

    • Select a clean, dry, and chemically compatible container with a secure screw-top lid.

    • The container must be in good condition, free from any leaks or cracks.[8]

    • Label the container clearly with the words "Hazardous Waste," the full chemical name: "1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone," and the approximate quantity.

Step 2: On-Site Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory.[8] This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary containment bin or tray to mitigate the impact of any potential leaks.[8]

  • Segregation: Ensure the container is stored separately from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent any hazardous reactions.[8]

Step 3: Arranging for Final Disposal

  • Contact EHS: Coordinate with your institution's EHS office for the pickup and disposal of the hazardous waste.

  • Documentation: Complete any required hazardous waste disposal forms, accurately detailing the contents and quantity of the waste.[8]

  • Licensed Disposal Facility: The waste must be transported by a licensed hazardous waste transporter to a permitted treatment, storage, and disposal facility (TSDF).

The following diagram outlines the procedural flow for the proper disposal of 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone:

DisposalWorkflow cluster_lab Laboratory Procedures cluster_ehs EHS Coordination cluster_disposal Final Disposal A Step 1: Designate as Hazardous Waste B Step 2: Collect in Labeled, Compatible Container A->B Segregate C Step 3: Store in Designated Satellite Accumulation Area (with Secondary Containment) B->C Secure D Step 4: Complete Hazardous Waste Disposal Form C->D Initiate Disposal E Step 5: Schedule Pickup with EHS D->E Submit F Step 6: Transport by Licensed Hauler E->F Coordinate G Step 7: Final Disposal at Permitted Facility F->G Transport

Disposal Workflow for 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone.
III. Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Contain the Spill: Use a chemical spill kit with appropriate absorbent materials (e.g., vermiculite, sand) to contain the spill.[10] Do not use combustible materials like paper towels for large spills.

  • Collect and Dispose: Carefully collect the absorbed material and any contaminated debris. Place it in a designated hazardous waste container, label it appropriately, and manage it as described in the disposal protocol above.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent, as recommended by your institution's EHS.

  • Report: Report the incident to your supervisor and EHS office, providing details of the spill and the cleanup procedure.

IV. Environmental Fate and Alternative Disposal Considerations

The triazole ring structure can be persistent in the environment.[4][11] Conventional wastewater treatment plants may not be effective at removing such compounds, leading to their presence in surface waters.[12][13]

Research into advanced oxidation processes, adsorption on activated carbon, and biodegradation are ongoing for the removal of azole compounds from water.[6][11][12][14][15][16] However, at the laboratory scale, the most reliable and compliant method of disposal is through a certified hazardous waste management program. Chemical treatment or neutralization in the lab is not recommended without a validated and approved protocol from your EHS department, as incomplete reactions can produce other hazardous byproducts.

By adhering to this comprehensive disposal plan, laboratory professionals can ensure the safe handling and disposal of 1-(4-methylphenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone, fostering a secure and compliant research environment.

References

  • NextSDS. 1-(4-CHLOROPHENYL)-2-(1H-1,2,4-TRIAZOLE-1-YL)-ETHANONE. [Link]

  • NextSDS. 1-(4-METHYLPHENYL)-2-(1H-1,2,4-TRIAZOLE-1-YL)-ETHANONE. [Link]

  • Actalent. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • Tetra Tech. Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]

  • BASF. Safety data sheet: Relenya. [Link]

  • American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. [Link]

  • Study.com. EPA Hazardous Waste Regulations. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]

  • NIST. Ethanone, 1-(4-methylphenyl)-. [Link]

  • PubChem. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. [Link]

  • ISRES. TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. [Link]

  • MDPI. The Removal of Azoles from an Aqueous Solution by Adsorption on Nature-Derived and Waste Materials. [Link]

  • PubMed. Simultaneous removal of five triazole fungicides from synthetic solutions on activated carbons and cyclodextrin-based adsorbents. [Link]

  • PMC. Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. [Link]

  • ResearchGate. Treatment of antimicrobial azole compounds via photolysis, electrochemical and photoelectrochemical oxidation: Degradation kinetics and transformation products. [Link]

  • BASF Agro. Safety data sheet. [Link]

  • ACS Publications. Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. [Link]

  • ScienceDirect. Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation. [Link]

  • MDPI. Removal of Two Triazole Fungicides from Agricultural Wastewater in Pilot-Scale Horizontal Subsurface Flow Constructed Wetlands. [Link]

  • ScienceDirect. Insights on the removal of the azole pesticides included in the EU Watch List by Catalytic Wet Peroxide Oxidation. [Link]

  • SciSpace. Pharmaceutical Pollution: Azole Antifungal Drugs and Resistance of Opportunistic Pathogenic Yeasts in Wastewater and. [Link]

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